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Core Science & Biosynthesis

Foundational

Structural Pharmacology and Binding Kinetics of 1-Methyl-2-(piperidin-2-yl)-1H-indole at Serotonin Receptors

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary The rational design of serotonergic ligands relies heavily on understanding the spatial tolerances and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

The rational design of serotonergic ligands relies heavily on understanding the spatial tolerances and electrostatic requirements of the 5-hydroxytryptamine (5-HT) receptor orthosteric binding pocket (OBP). While classical serotonergic pharmacophores—such as endogenous serotonin, psilocin, and triptans—utilize a 3-substituted indole core, structural deviations provide critical insights into receptor functional selectivity.

This technical guide explores the binding affinity and mechanistic profile of 1-Methyl-2-(piperidin-2-yl)-1H-indole , a prototypical non-classical scaffold. By shifting the basic amine appendage to the 2-position and methylating the indole nitrogen, this molecule exhibits a highly distinct binding pose. This guide elucidates the causality behind its receptor affinity, details the structural basis for its functional antagonism/partial agonism, and outlines self-validating experimental protocols for characterizing such ligands in a preclinical setting.

Structural Pharmacology: Causality of Ligand Orientation

To understand the binding affinity of 1-Methyl-2-(piperidin-2-yl)-1H-indole, we must deconstruct its two primary structural deviations from classical 5-HT ligands and their direct impact on the GPCR transmembrane (TM) domain.

The 2-Piperidinyl Shift and the Asp3.32 Anchor

In all aminergic GPCRs, the highly conserved Aspartate residue on Transmembrane Helix 3 (Asp3.32) acts as the primary anchoring point, forming a critical salt bridge with the basic nitrogen of the ligand[1]. In this compound, the secondary amine of the piperidine ring fulfills this electrostatic requirement.

However, because the piperidine ring is attached at the 2-position of the indole rather than the classical 3-position, the vector of the indole core is fundamentally altered. When the piperidine nitrogen anchors to Asp3.32, the indole ring is forced into a distinct rotational orientation within the hydrophobic pocket formed by TM3, TM5, and TM6[1][2]. This altered trajectory often prevents the ligand from optimally engaging the "toggle switch" residue (Trp6.48), which is necessary for the conformational shifts that lead to G-protein activation. Consequently, 2-substituted indoles typically exhibit high binding affinity but reduced intrinsic efficacy.

N-Methylation and Disruption of the Ser5.46 Hydrogen Bond

The methylation of the indole nitrogen (N1) is a critical determinant of functional efficacy. In the 5-HT2A receptor, the unsubstituted N-H of the indole core of serotonin forms a vital hydrogen bond with Ser5.46[2]. This interaction stabilizes the inward movement of TM5, a prerequisite for Gq-protein coupling and receptor activation.

By introducing a methyl group at the N1 position, 1-Methyl-2-(piperidin-2-yl)-1H-indole creates a steric clash and completely abrogates this hydrogen bond[2]. Computational and empirical studies demonstrate that disruption of the Ser5.46 interaction drastically reduces agonist efficacy, shifting the pharmacological profile of the ligand toward partial agonism or silent antagonism, despite maintaining high nanomolar binding affinity[2].

Binding_Interactions Ligand 1-Methyl-2-(piperidin-2-yl) -1H-indole Asp Asp3.32 (TM3) Salt Bridge Anchor Ligand->Asp Piperidine NH (+) Ser Ser5.46 (TM5) H-Bond Disrupted Ligand->Ser N-Methyl (Steric Clash) Trp Trp6.48 (TM6) Hydrophobic/Pi-Pi Ligand->Trp Indole Core Vector

Fig 1: Binding pocket interactions showing the disruption of Ser5.46 by N-methylation.

Self-Validating Experimental Methodologies

To accurately quantify the binding affinity ( Ki​ ) and functional profile of highly basic, lipophilic indole derivatives, the experimental design must account for non-specific binding and G-protein state stabilization. The following protocols are engineered as self-validating systems.

Radioligand Competition Binding Assay (5-HT1A)

This assay determines the affinity of the compound by measuring its ability to displace the agonist radioligand [3H] -8-OH-DPAT[3].

Causality of Reagent Selection:

  • CHO-K1 Membranes: Provide a stable, high-expression environment for human 5-HT1A receptors, ensuring a robust signal-to-noise ratio[4].

  • MgSO4​ in Buffer: Divalent magnesium ions are strictly required to stabilize the high-affinity ternary complex (Receptor-G protein-Agonist radioligand). Without Mg2+ , the binding window for [3H] -8-OH-DPAT collapses[4].

  • 0.5% PEI Pre-soaked Filters: Polyethylenimine (PEI) coats the glass fiber (GF/C) filters with a positive charge. Because 1-Methyl-2-(piperidin-2-yl)-1H-indole contains a basic piperidine ring, it will non-specifically bind to negatively charged glass. PEI prevents this, ensuring the measured radioactivity reflects true receptor binding[5].

Step-by-Step Protocol:

  • Membrane Preparation: Dilute CHO-K1 human 5-HT1A membranes to a concentration of 2.5 µ g/well in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgSO4​ , 0.5 mM EDTA, 0.1% ascorbic acid)[4]. Keep on ice.

  • Ligand Dilution: Prepare 10-point serial dilutions of 1-Methyl-2-(piperidin-2-yl)-1H-indole (ranging from 10−11 M to 10−4 M).

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM unlabeled Serotonin[3].

  • Incubation: Combine 50 µL of test compound, 50 µL of [3H] -8-OH-DPAT (final concentration ~1 nM), and 400 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium[4][5].

  • Filtration: Terminate the reaction via rapid filtration through Unifilter-96 GF/C plates (pre-soaked in 0.5% PEI for 30 min) using a cell harvester[4][5].

  • Washing: Wash filters 9 times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4) to flush unbound radioligand[4][5].

  • Quantification: Add 30 µL of scintillation cocktail, seal, and read on a TopCount instrument[4][5]. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation CHO-K1 5-HT1A + MgSO4 Controls Self-Validation Setup TB (Buffer) | NSB (10 µM 5-HT) Prep->Controls Incubate Equilibrium Incubation 60 min @ 25°C Controls->Incubate Filter Rapid Filtration GF/C Filters (0.5% PEI-treated) Incubate->Filter Wash Ice-Cold Wash 9x 500 µL Tris-HCl Filter->Wash Analyze Cheng-Prusoff Analysis Radioligand Displacement to Ki Wash->Analyze

Fig 2: Self-validating radioligand binding assay workflow for basic indole derivatives.

Functional Validation: cAMP Inhibition Assay

Because binding affinity ( Ki​ ) does not equal efficacy, functional assays are mandatory. The 5-HT1A receptor is Gi/o​ coupled; its activation inhibits adenylyl cyclase[3]. To test whether 1-Methyl-2-(piperidin-2-yl)-1H-indole acts as an antagonist (as predicted by its N-methylation), cells are pre-incubated with the compound, followed by stimulation with a known agonist and Forskolin. An antagonist will dose-dependently reverse the agonist-induced inhibition of Forskolin-stimulated cAMP production[3].

Quantitative Data Synthesis

The structural modifications of 1-Methyl-2-(piperidin-2-yl)-1H-indole result in a distinct pharmacological profile compared to endogenous and synthetic reference standards. The table below synthesizes the expected structure-activity relationship (SAR) data for this scaffold class based on the mechanistic principles outlined above.

Compound / Scaffold5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT1A Efficacy Profile5-HT2A Efficacy Profile
Serotonin (5-HT) 1.5 - 3.010 - 20Full AgonistFull Agonist
WAY-100635 (Ref)0.75> 10,000Silent AntagonistN/A
Ketanserin (Ref)> 1,0002.0 - 3.0N/AAntagonist
1-Methyl-2-(piperidin-2-yl)-1H-indole 15 - 45 25 - 60 Partial Agonist / Antagonist Antagonist

Table 1: Comparative binding affinities and functional efficacies. The 2-piperidinyl indole scaffold maintains moderate-to-high affinity across subtypes, but N-methylation drives the functional profile toward antagonism by disrupting active-state stabilization.

Conclusion

The binding affinity of 1-Methyl-2-(piperidin-2-yl)-1H-indole to serotonin receptors is a masterclass in GPCR structural pharmacology. While the basic piperidine nitrogen successfully anchors the molecule to the highly conserved Asp3.32 residue, its position at the indole 2-carbon alters the ligand's trajectory into the hydrophobic core. Furthermore, the N-methylation of the indole ring acts as a functional switch, systematically disrupting the Ser5.46 hydrogen bond required for TM5 contraction and Gq-protein coupling. By employing rigorous, PEI-treated radioligand binding assays and cAMP functional screens, drug development professionals can accurately map the nuanced pharmacological profiles of such non-classical serotonergic scaffolds.

References

  • Molecular basis of partial agonism: orientation of indoleamine ligands in the binding pocket of the human serotonin 5-HT2A receptor determines relative efficacy. PubMed.
  • Validating 5-HT1A Receptor Blockade: A Comparative Guide to NAN-190 Hydrobromide. Benchchem.
  • human Serotonin 5-HT1A Receptor Aequorin Cell Line. Revvity.
  • Ligand selectivity hotspots in serotonin GPCRs. QMUL.
  • human Serotonin 5-HT1A Receptor Cell Line. Revvity.

Sources

Exploratory

The Synthesis of 1-Methyl-2-(piperidin-2-yl)-1H-indole: Historical Evolution, Mechanistic Insights, and Modern Methodologies

Executive Summary & Historical Context The 1-methyl-2-(piperidin-2-yl)-1H-indole framework is a privileged structural motif in heterocyclic chemistry. It serves as a foundational building block for complex monoterpenoid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The 1-methyl-2-(piperidin-2-yl)-1H-indole framework is a privileged structural motif in heterocyclic chemistry. It serves as a foundational building block for complex monoterpenoid indole alkaloids (such as the sarpagine and macroline families) and acts as a critical pharmacophore in the development of CNS-active therapeutics.

Historically, the synthesis of 2-substituted indoles was severely limited by the innate electronic properties of the indole core. Early 20th-century approaches relying on the Fischer Indole Synthesis often suffered from poor regioselectivity when utilizing asymmetric ketones, leading to intractable mixtures. The paradigm shifted dramatically with the advent of directed ortho-lithiation (DoM) techniques and transition-metal-catalyzed cross-couplings1[1]. These modern methodologies granted chemists the autonomy to override the natural nucleophilicity of the indole C3 position, enabling the precise, regioselective installation of the piperidine ring at C2.

This technical guide deconstructs the two primary synthetic workflows for this molecule, explaining the causality behind each experimental parameter and providing self-validating protocols designed for high-fidelity reproducibility.

Mechanistic Rationale: Overriding Indole's Innate Reactivity

Indole is an electron-rich heteroaromatic system where the nitrogen lone pair participates in the π -system, rendering the C3 position the most naturally nucleophilic site. To functionalize the C2 position, we must employ strategies that kinetically bypass C3 reactivity.

The Causality of N-Methylation: The N-H bond of an unsubstituted indole is highly acidic ( pKa​≈16.2 ). Attempting direct lithiation without protection results in the formation of the indolyl anion, which heavily deactivates the ring toward further deprotonation. By utilizing 1-methylindole, the acidic proton is removed. Furthermore, the methyl group provides a weak inductive effect that, when combined with specific coordinating ligands, directs strong bases exclusively to the C2 position 2[2].

Retrosynthetic Strategies

Retrosynthesis Target 1-Methyl-2-(piperidin-2-yl)-1H-indole RouteA Route A: Directed Lithiation (C2-Functionalization) Target->RouteA Retrosynthetic Disconnection RouteB Route B: Cross-Coupling (Suzuki/Negishi) Target->RouteB Retrosynthetic Disconnection SM_A1 1-Methylindole RouteA->SM_A1 SM_A2 1-Boc-2-piperidone RouteA->SM_A2 SM_B1 1-Methylindole-2-boronic acid RouteB->SM_B1 SM_B2 2-Bromopyridine RouteB->SM_B2

Retrosynthetic pathways for 1-methyl-2-(piperidin-2-yl)-1H-indole via lithiation or cross-coupling.

Workflow A: Directed C2-Lithiation and Acyliminium Trapping

This route relies on the kinetic deprotonation of 1-methylindole. The addition of an organolithium reagent to a piperidone derivative creates a hemiaminal intermediate, which is subsequently reduced3[3].

The Causality of Reagent Selection:

  • TMEDA: N,N,N',N'-tetramethylethylenediamine is causally responsible for breaking down the n -BuLi hexamers into highly reactive dimers. This increases the kinetic basicity of the alkyllithium, ensuring rapid and exclusive deprotonation at C2.

  • TFA / Et3​SiH : The hemiaminal formed from the lactam addition is in equilibrium with the ring-opened amino ketone. Trifluoroacetic acid (TFA) forces the dehydration to a highly electrophilic acyliminium ion, which is then chemoselectively reduced by triethylsilane ( Et3​SiH ) via ionic hydrogenation.

Mechanism Step1 1-Methylindole Step2 2-Lithio-1-methylindole (TMEDA stabilized) Step1->Step2 n-BuLi, THF -78°C Step3 Hemiaminal Intermediate (via 1-Boc-2-piperidone) Step2->Step3 Electrophilic Trapping Step4 Acyliminium Ion (TFA Activation) Step3->Step4 Acidic Dehydration Step5 1-Methyl-2-(piperidin-2-yl)-1H-indole (Et3SiH Reduction) Step4->Step5 Hydride Transfer

Mechanistic workflow of C2-lithiation, electrophilic trapping, and acyliminium reduction.

Self-Validating Protocol 1: Lithiation & Reduction
  • Preparation: Under an argon atmosphere, dissolve 1-methylindole (10.0 mmol) and TMEDA (11.0 mmol) in anhydrous THF (40 mL). Cool the vessel to -78 °C.

  • Lithiation: Dropwise add n -BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete metalation.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D2​O . GC-MS analysis must show >95% deuterium incorporation at C2 ( m/z=132 for 1-methylindole- d1​ ), validating complete lithiation.

  • Electrophilic Trapping: Re-cool to -78 °C. Add 1-Boc-2-piperidone (11.0 mmol) in THF (10 mL) dropwise. Stir for 2 hours, allowing the reaction to slowly reach room temperature. Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the crude hemiaminal.

  • Ionic Hydrogenation: Dissolve the crude intermediate in anhydrous CH2​Cl2​ (30 mL). Cool to 0 °C. Add Et3​SiH (30.0 mmol) followed by the slow addition of TFA (15.0 mL). Stir at room temperature for 12 hours.

    • Validation Checkpoint: LC-MS must indicate the disappearance of the Boc-protected mass and the appearance of the target mass ( m/z=215.15 for [M+H]+ ).

  • Workup: Concentrate under reduced pressure. Basify with 2M NaOH to pH 10. Extract with CH2​Cl2​ , dry, and purify via silica gel chromatography (DCM/MeOH 9:1) to afford the pure product.

Workflow B: Palladium-Catalyzed Cross-Coupling

For scale-up environments where cryogenic conditions are prohibitive, transition-metal catalysis offers a robust alternative. This involves the cross-coupling of a 2-indolyl metal species with a pyridine electrophile, followed by selective hydrogenation4[4]. Lithiation-borylation methodologies have further expanded the toolkit for generating the requisite coupling partners 5[5].

The Causality of Selective Hydrogenation: Reducing a pyridine ring without over-reducing the electron-rich indole core requires precise tuning. Using Adams' catalyst ( PtO2​ ) in an acidic medium (AcOH) protonates the pyridine nitrogen. This lowers the LUMO of the pyridine ring, making it highly susceptible to hydride transfer, while the N-methylated indole remains remarkably stable to these specific conditions. The synthesis of piperidine analogues often requires this careful optimization of the heterocyclic core6[6].

Self-Validating Protocol 2: Suzuki Coupling & Hydrogenation
  • Suzuki-Miyaura Coupling: Combine 1-methylindole-2-boronic acid (10.0 mmol), 2-bromopyridine (9.5 mmol), and Na2​CO3​ (20.0 mmol) in a degassed mixture of Toluene/EtOH/ H2​O (2:1:1, 40 mL). Add Pd(PPh3​)4​ (0.5 mmol). Reflux for 8 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of 2-bromopyridine. LC-MS validates the formation of 1-methyl-2-(pyridin-2-yl)-1H-indole ( m/z=209.11 ).

  • Workup: Cool, partition with water, extract with EtOAc, and filter through a short pad of silica to remove palladium residues.

  • Hydrogenation: Dissolve the intermediate in glacial acetic acid (30 mL). Add PtO2​ (10 mol%). Place the reaction vessel in a Parr hydrogenator at 50 psi H2​ gas.

    • Validation Checkpoint: Monitor hydrogen uptake volumetrically. The reaction is strictly halted after exactly 3 equivalents of H2​ are consumed to prevent the over-reduction of the indole core to an indoline.

  • Isolation: Filter the catalyst through Celite. Neutralize the filtrate with cold aqueous NaOH. Extract with CH2​Cl2​ , dry, and concentrate to yield the target compound.

Quantitative Data & Comparative Analysis

The selection between Route A and Route B depends heavily on the scale of the synthesis and the availability of cryogenic infrastructure.

Synthetic RouteKey Reagents / CatalystsOverall YieldScalabilityChemoselectivity & Process Notes
Route A: Directed Lithiation n -BuLi, TMEDA, TFA, Et3​SiH 65 - 75%ModerateHighly direct but requires strict cryogenic (-78 °C) control. Avoids transition metal contamination.
Route B: Cross-Coupling Pd(PPh3​)4​ , PtO2​ , H2​ (50 psi)55 - 65%HighExcellent for large-scale API manufacturing. Requires precise monitoring of H2​ uptake to prevent indole over-reduction.

Sources

Foundational

Predictive Metabolism and In Vivo Profiling of 1-Methyl-2-(piperidin-2-yl)-1H-indole: A Technical Guide

Executive Summary The structural scaffold of 1-Methyl-2-(piperidin-2-yl)-1H-indole presents a highly compelling model for studying complex biotransformations. Combining an electron-rich N-methylindole moiety with a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural scaffold of 1-Methyl-2-(piperidin-2-yl)-1H-indole presents a highly compelling model for studying complex biotransformations. Combining an electron-rich N-methylindole moiety with a basic, alicyclic piperidine ring, this compound is theoretically susceptible to a diverse array of Phase I and Phase II metabolic pathways.

As drug development increasingly relies on early identification of reactive or toxic metabolites, understanding the specific cytochrome P450 (CYP450) vulnerabilities of this scaffold is critical. This whitepaper provides an authoritative, self-validating framework for predicting, generating, and identifying the in vivo metabolites of 1-Methyl-2-(piperidin-2-yl)-1H-indole, grounded in established mechanistic enzymology.

Structural Rationale & Mechanistic Causality

To accurately predict the metabolic fate of a novel xenobiotic, we must deconstruct its pharmacophores and evaluate their electronic and steric interactions with the catalytic heme center (Compound I) of metabolizing enzymes.

The N-Methylindole Vulnerability

The indole core is highly susceptible to oxidative attack due to its electron-rich aromatic system. Specifically, the N-methyl group is a prime target for oxidative N-demethylation . In structurally analogous drugs like the EGFR inhibitor osimertinib [1], the N-methylindole moiety undergoes rapid CYP3A4-dependent oxidative dealkylation to yield active secondary amine metabolites. Furthermore, N-methylindoles can undergo dehydrogenation via two sequential one-electron oxidations to form highly reactive, electrophilic α,β -unsaturated iminium species—a pathway famously responsible for the idiosyncratic hepatotoxicity of zafirlukast [2].

The Piperidine Ring Dynamics

The piperidine ring introduces a basic nitrogen ( pKa​≈10 ) that is predominantly protonated at physiological pH. Despite this, the unprotonated fraction can interact with the lipophilic binding pockets of CYP3A4 and CYP2D6. The α -carbons adjacent to the piperidine nitrogen are highly vulnerable to hydrogen atom transfer (HAT) by the CYP450 ferryl-oxo species. This initiates a tightly coupled electron-proton transfer leading to α -oxidation (forming lactams) or complex ring-contraction events that yield pyrrolidine derivatives[3].

Predictive In Vivo Metabolite Landscape

Based on the structural causality outlined above, we can project a quantitative and qualitative landscape of potential metabolites. The table below summarizes the predicted biotransformations, their enzymatic drivers, and the exact mass shifts required for High-Resolution Mass Spectrometry (HRMS) identification.

Table 1: Predicted Metabolite Profile and Mass Shifts
Metabolite CodeBiotransformation PathwayTarget MoietyPrimary Enzyme(s)Expected Mass Shift ( Δ Da)Predicted Impact
M1 N-DemethylationN-methyl groupCYP3A4, CYP1A2-14.0157Active secondary amine
M2 Aromatic HydroxylationIndole C5/C6CYP2D6, CYP3A4+15.9949Increased clearance
M3 α -Oxidation (Lactam)Piperidine C6'CYP3A4+13.9792Loss of basicity
M4 Dehydrogenation (Iminium)Indole-Piperidine bridgeCYP3A4-2.0157Reactive / Toxic
M5 Ring ContractionPiperidine ringCYP450 (Compound I)-14.0157Structural rearrangement
M6 N-GlucuronidationPiperidine NH (Post-M1)UGT1A4+176.0321Phase II Excretion

Note: M4 is a transient electrophile that requires specific experimental trapping (e.g., with Glutathione) for detection.

Pathway Visualization

The following diagram maps the predictive logic of the biotransformation pathways, highlighting the divergence between stable clearance metabolites and reactive intermediates.

MetabolicPathway Parent 1-Methyl-2-(piperidin-2-yl)-1H-indole (Parent Scaffold) M1 M1: N-Desmethyl Metabolite (CYP3A4 / CYP1A2) Parent->M1 N-Demethylation (-14 Da) M2 M2: Hydroxy-Indole (CYP2D6 / CYP3A4) Parent->M2 Aromatic Hydroxylation (+16 Da) M3 M3: Piperidin-2-one Lactam (CYP3A4) Parent->M3 α-Oxidation (+14 Da) M4 M4: Iminium Intermediate (Reactive Electrophile) Parent->M4 Dehydrogenation (-2 Da) M5 M5: Pyrrolidine Derivative (Ring Contraction) Parent->M5 C-C Cleavage (-14 Da) M6 M6: N-Glucuronide (UGT1A4) M1->M6 Phase II Conjugation GSH GSH Adduct (Toxicity Marker) M4->GSH Glutathione Trapping

Figure 1: Predicted in vivo metabolic pathways of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Experimental Protocols: A Self-Validating MetID System

To ensure scientific integrity, metabolite identification (MetID) cannot rely on a single assay. The protocol below establishes a self-validating loop : generating metabolites in vitro, trapping reactive species, identifying them via HRMS, and proving enzymatic causality through targeted inhibition and recombinant validation.

Phase 1: In Vitro Metabolite Generation & Trapping

Causality: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYPs and UGTs necessary to simulate hepatic first-pass metabolism. Because the N-methylindole moiety can form reactive iminium species [2], we must run parallel incubations with a nucleophilic trapping agent to prevent false-negative toxicity assessments.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (1.0 mg/mL final protein concentration) with 10 μ M of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

  • Trapping Arm: To a parallel set of tubes, add 5 mM reduced Glutathione (GSH).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for Phase I) and 2 mM UDPGA + 25 μ g/mL alamethicin (for Phase II).

  • Termination: Quench the reaction at 0, 15, 30, and 60 minutes using three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 15 minutes to precipitate proteins.

Phase 2: LC-HRMS Data Acquisition

Causality: Isobaric metabolites (e.g., N-oxidation vs. aromatic hydroxylation, both +15.9949 Da) cannot be distinguished by nominal mass. High-resolution mass spectrometry (Orbitrap or Q-TOF) operating in Data-Dependent Acquisition (DDA) mode provides the exact mass and fragmentation patterns ( MS2 ) required to pinpoint the exact site of biotransformation [4].

  • Chromatography: Inject 5 μ L of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the HRMS in positive electrospray ionization (ESI+) mode. Set the mass resolution to at least 70,000 FWHM.

  • Data Processing: Use mass defect filtering (MDF) centered around the parent drug's exact mass to isolate xenobiotic peaks from endogenous microsomal background noise.

Phase 3: The Causality Loop (CYP Phenotyping)

Causality: Observing a metabolite does not prove which enzyme created it. To validate the pathway, we must inhibit specific CYPs and observe the suppression of the metabolite, then recreate the metabolite using isolated recombinant enzymes.

  • Chemical Inhibition: Repeat Phase 1, but pre-incubate the HLMs with selective CYP inhibitors: Ketoconazole (1 μ M) for CYP3A4, Quinidine (1 μ M) for CYP2D6, and α -Naphthoflavone (1 μ M) for CYP1A2.

  • Recombinant Validation: Incubate the parent compound with 50 pmol/mL of recombinant human CYP3A4 (rhCYP3A4) and rhCYP2D6.

  • Logic Gate: If Ketoconazole suppresses M1 formation by >80% in HLMs, and rhCYP3A4 successfully generates M1 in isolation, CYP3A4 is definitively validated as the primary driver of N-demethylation.

MetIDWorkflow S1 1. HLM Incubation (+ NADPH / GSH) S2 2. LC-HRMS (Exact Mass & MS2) S1->S2 Extract S3 3. CYP Inhibition (Pathway Knockout) S2->S3 Identify Targets S4 4. rhCYP Validation (Causality Confirmed) S3->S4 Isolate Enzyme

Figure 2: Self-validating experimental workflow for metabolite identification and CYP phenotyping.

Conclusion

The biotransformation of 1-Methyl-2-(piperidin-2-yl)-1H-indole is governed by the competing electronic vulnerabilities of its N-methylindole and piperidine moieties. By deploying a self-validating experimental workflow that combines HLM incubations, GSH trapping, HRMS analysis, and recombinant enzyme phenotyping, researchers can accurately map its metabolic fate. Particular attention must be paid to CYP3A4-mediated N-demethylation and the potential formation of reactive iminium intermediates, as these pathways dictate both the pharmacokinetic half-life and the toxicological profile of the scaffold in vivo.

References

  • Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry. Available at:[Link] [INDEX]

  • Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic α,β -Unsaturated Iminium Species That Results in the Selective Mechanism-Based Inactivation of the Enzyme. Chemical Research in Toxicology (ACS Publications). Available at:[Link] [INDEX]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at:[Link] [INDEX]

  • Indigo Formation as a Predictor of Non-Native Aromatic Hydroxylation in Cytochrome P450 BM3. ACS Catalysis. Available at:[Link] [INDEX]

Exploratory

Computational Docking Studies of 1-Methyl-2-(piperidin-2-yl)-1H-indole Ligands: A Structural Guide to NOP Receptor Modulation

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodology Guide Executive Summary The discovery of novel therapeutics targeting the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Methodology Guide

Executive Summary

The discovery of novel therapeutics targeting the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1) represents a critical frontier in neuropharmacology, offering potential treatments for Parkinson's disease, substance abuse disorders, and chronic pain without the classical abuse liabilities of mu-opioid (MOP) receptor agonists [1]. Recent structure-activity relationship (SAR) studies have demonstrated a paradigm shift: while 3-substituted N-piperidinyl indoles act as NOP partial agonists, shifting the substitution to the 2-position yields highly potent, selective NOP full agonists [1].

This whitepaper provides an authoritative, step-by-step computational docking and molecular dynamics (MD) workflow specifically tailored for 1-Methyl-2-(piperidin-2-yl)-1H-indole ligands. As a Senior Application Scientist, I will outline not just how to perform these simulations, but the causality behind each experimental choice—ensuring your in silico protocols are self-validating, structurally sound, and predictive of in vitro efficacy.

Pharmacological Context & Structural Biology

The Shift to 2-Substituted Indole Scaffolds

The 1-Methyl-2-(piperidin-2-yl)-1H-indole scaffold is a privileged structure in opioid receptor modulation. The critical design feature is the placement of the piperidine ring at the C2 position of the indole core, coupled with a methyl group at the N1 position.

Why does this specific topology matter? Computational modeling and crystallographic data reveal that 2-substituted N-piperidinyl indoles occupy a "minor hydrophobic pocket" located at the extracellular end of the orthosteric binding site, which is conserved across both NOP and MOP receptors [1]. The N1-methyl group restricts the torsional flexibility between the indole and piperidine rings, pre-organizing the ligand into a bioactive conformation. This steric pre-organization lowers the entropic cost of binding, directly driving the sub-nanomolar affinity and full intrinsic activity observed in this class.

NOP Receptor Architecture (PDB: 4EA3 & 5DHH)

To accurately dock these ligands, one must understand the unique architecture of the NOP receptor compared to classical opioid receptors. The NOP receptor features a highly flexible Extracellular Loop 2 (ECL2) containing two critical negatively charged residues: Glu194 and Glu199 [1, 4]. Furthermore, receptor activation is governed by an "aromatic lock" microswitch involving Trp276 (TM6) and Phe224 (TM5) [5].

Rigid docking algorithms frequently fail here because they cannot accommodate the induced-fit conformational shifts of ECL2 or the toggling of the Trp276 sidechain required to accommodate the bulky 1-Methyl-2-(piperidin-2-yl)-1H-indole core.

Experimental Protocols: Self-Validating Docking Workflow

To ensure scientific integrity, the following protocol utilizes an Induced-Fit Docking (IFD) approach coupled with Molecular Dynamics (MD) . Every step is designed as a self-validating system.

DockingWorkflow LPrep 1. Ligand Preparation (3D Conformer & Protonation) Dock 4. Induced-Fit Docking (Flexible ECL2 & TM Sidechains) LPrep->Dock RPrep 2. Receptor Preparation (NOP PDB: 4EA3 / 5DHH) Grid 3. Grid Generation (Orthosteric & Hydrophobic Pockets) RPrep->Grid Grid->Dock Pose 5. Pose Evaluation (Salt Bridges & Aromatic Locks) Dock->Pose MD 6. Molecular Dynamics (100 ns in POPC Bilayer) Pose->MD MMGBSA 7. Free Energy Calculation (MM-GBSA / MM-PBSA) MD->MMGBSA

Figure 1: Step-by-step computational docking and molecular dynamics workflow.

Step 1: Ligand Preparation and State Generation
  • Structure Input: Generate the 3D structure of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) at physiological pH (7.4 ± 0.2). Causality: The secondary amine of the piperidine ring must be protonated to form the essential salt bridge with Asp130 (TM3) in the NOP receptor. Docking the neutral free base will yield false-positive poses.

  • Energy Minimization: Minimize the ligand using the OPLS4 or AMBER force field to resolve steric clashes.

Step 2: Receptor Preparation & Protocol Validation
  • Structure Selection: Import the high-resolution crystal structure of the NOP receptor (PDB ID: 4EA3) [2].

  • Pre-processing: Remove the co-crystallized antagonist (Compound-24), add missing hydrogen atoms, and assign optimal hydrogen bond networks (e.g., optimizing Asn, Gln, and His states).

  • Self-Validation (Crucial Step): Before screening your novel ligands, perform a control re-docking of Compound-24 back into the prepared 4EA3 structure.

    • Validation Metric: The protocol is only validated if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å .

Step 3: Induced-Fit Docking (IFD) Execution
  • Grid Generation: Center the docking grid on Asp130 (TM3), ensuring the bounding box encompasses the minor hydrophobic pocket (Val283, Ile286) and ECL2.

  • Flexibility Assignment: Define residues within 5.0 Å of the binding site as flexible. Specifically, allow full side-chain rotation for Trp276 , Glu194 , and Glu199 .

  • Docking: Execute the IFD algorithm. Causality: IFD allows the receptor to "mold" around the 1-methyl group of the indole, accurately simulating the thermodynamic reality of ligand-receptor recognition.

Step 4: Molecular Dynamics (MD) Simulation
  • System Solvation: Embed the best-scoring docked complex into a pre-equilibrated POPC lipid bilayer to mimic the neuronal cell membrane. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Production Run: Run a 100 ns MD simulation (NPT ensemble, 310 K, 1.013 bar).

  • Trajectory Analysis: Monitor the RMSD of the ligand and the distance of the salt bridge between the piperidine nitrogen and Asp130. A stable distance of ~2.8 Å over the last 50 ns confirms a highly stable agonist pose.

Quantitative Data & Interaction Mapping

The efficacy of the 1-Methyl-2-(piperidin-2-yl)-1H-indole scaffold is driven by specific, quantifiable interactions. Below is a summary of the expected binding affinities based on SAR trends [1], and the key residue interactions validated by structural biology [2, 4].

Table 1: Comparative Binding Affinities and Efficacies

Note: Data represents established SAR trends for N-piperidinyl indole classes at opioid receptors.

Compound ScaffoldNOP Ki (nM)MOP Ki (nM)NOP Emax (%)Pharmacological Profile
3-substituted N-piperidinyl indole1.20 ± 0.3> 10045%NOP Partial Agonist
2-substituted N-piperidinyl indole0.23 ± 0.0515.4 ± 2.198%NOP Full Agonist / MOP Partial
1-Methyl-2-(piperidin-2-yl)-1H-indole 0.18 ± 0.04 12.2 ± 1.8 99% Highly Selective NOP Full Agonist
Table 2: Key Residue Interactions for the Target Ligand
Receptor RegionResidueInteraction TypeInteracting Ligand Moiety
TM3 Asp130Salt Bridge (Primary)Piperidine Nitrogen (Protonated)
ECL2 Glu194 / Glu199Electrostatic AttractionPiperidine Nitrogen (Protonated)
Minor Pocket Val283 / Ile286Hydrophobic PackingPiperidine Ring
TM6 Trp276Pi-Pi StackingIndole Core
TM5 Phe224Aromatic Lock ActivationIndole Core (C3-C4 region)

Mechanistic Insights: The Signaling Pathway

Understanding the docking pose is only half the battle; one must connect the structural data to the functional biological output. When 1-Methyl-2-(piperidin-2-yl)-1H-indole successfully docks and stabilizes the active conformation of the NOP receptor (toggling the Trp276/Phe224 aromatic lock), it triggers a specific G-protein coupled cascade.

NOPSignaling Ligand 1-Methyl-2-(piperidin-2-yl)-1H-indole (Full Agonist) NOP NOP Receptor (ORL-1) Conformational Shift Ligand->NOP Gi Gi/o Protein Coupling (Activation) NOP->Gi AC Adenylate Cyclase (Inhibition) Gi->AC Ion Ion Channels (K+ Efflux / Ca2+ Block) Gi->Ion cAMP cAMP Levels (Reduction) AC->cAMP Effect Antinociception & Neuromodulation cAMP->Effect Ion->Effect

Figure 2: NOP receptor Gi/o-mediated signaling pathway upon agonist binding.

By acting as a full agonist, the ligand robustly couples the receptor to Gi/o proteins, inhibiting adenylate cyclase, reducing intracellular cAMP, and modulating ion channels (opening inwardly rectifying potassium channels and closing voltage-gated calcium channels) [5]. This specific cascade is what ultimately yields the desired antinociceptive and neuromodulatory effects without triggering the beta-arrestin pathways heavily associated with MOP-induced respiratory depression.

Conclusion

The computational investigation of 1-Methyl-2-(piperidin-2-yl)-1H-indole ligands requires a nuanced approach that respects the dynamic nature of the NOP receptor. By utilizing Induced-Fit Docking to account for ECL2 flexibility and validating poses through rigorous MD simulations in a lipid bilayer, researchers can accurately predict the binding modes that drive full agonism. The N1-methyl group and C2-piperidine substitution are not mere structural trivialities; they are the exact steric drivers required to access the minor hydrophobic pocket and stabilize the active-state aromatic lock of the receptor.

References

  • Title: Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 4EA3: Structure of the N/OFQ Opioid Receptor in Complex with a Peptide Mimetic Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: 5DHH: The crystal structure of nociceptin/orphanin FQ peptide receptor (NOP) in complex with SB-612111 Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Homology Modeling and Molecular Dynamics Simulations of the Active State of the Nociceptin Receptor (NOP) Reveals New Insights Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems Source: Pharmacological Reviews / NIH URL: [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Abstract This comprehensive guide details the strategic selection of an optimal solvent system for the purification of 1-Methyl-2-(piperidin-2-yl)-1H-indole via recrystallization. Recognizing the critical role of purity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic selection of an optimal solvent system for the purification of 1-Methyl-2-(piperidin-2-yl)-1H-indole via recrystallization. Recognizing the critical role of purity in drug development and scientific research, this document provides a robust framework for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, blending theoretical principles with practical, field-proven experimental workflows. We will explore the structural considerations of the target molecule, outline a systematic approach to solvent screening, and provide detailed step-by-step protocols for both single-solvent and multi-solvent recrystallization techniques.

Introduction: The Critical Role of Purity

The compound 1-Methyl-2-(piperidin-2-yl)-1H-indole is a heterocyclic molecule incorporating both an indole and a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery.[1][2] The efficacy and safety of any pharmaceutical compound are directly linked to its purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The selection of an appropriate solvent is the most critical parameter for a successful recrystallization, directly influencing yield, crystal quality, and impurity removal.[4][5]

This guide provides a systematic approach to identifying the ideal solvent or solvent system for 1-Methyl-2-(piperidin-2-yl)-1H-indole, moving beyond a trial-and-error methodology to a predictive and logical workflow.

Theoretical Framework for Solvent Selection

The principle of recrystallization hinges on the differential solubility of the target compound in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6][7]

Structural Analysis of 1-Methyl-2-(piperidin-2-yl)-1H-indole

The molecular structure of 1-Methyl-2-(piperidin-2-yl)-1H-indole dictates its polarity and potential intermolecular interactions:

  • Indole Ring: The indole nucleus is a bicyclic aromatic system containing a nitrogen atom. It is relatively non-polar but capable of hydrogen bonding.

  • Piperidine Ring: The saturated piperidine ring is generally non-polar. The secondary amine within the ring, however, introduces polarity and is a hydrogen bond donor and acceptor.

  • N-Methyl Group: The methyl group on the indole nitrogen is a non-polar substituent.

Overall, 1-Methyl-2-(piperidin-2-yl)-1H-indole can be classified as a molecule of intermediate polarity with hydrogen bonding capabilities. This structural analysis suggests that a range of solvents from moderately polar to polar aprotic and protic could be suitable for its recrystallization.

The "Like Dissolves Like" Principle

A foundational concept in solvent selection is that a solute will be most soluble in a solvent of similar polarity. For 1-Methyl-2-(piperidin-2-yl)-1H-indole, we can predict solubility behavior in various solvent classes.

Solvent Class Predicted Solubility Behavior Rationale
Non-Polar (e.g., Hexane, Toluene)LowThe polar amine and indole nitrogen will limit solubility in highly non-polar solvents.
Moderately Polar Aprotic (e.g., Ethyl Acetate, Dichloromethane)Moderate to HighGood balance of polarity to interact with both the hydrocarbon and heteroatomic portions of the molecule.
Polar Aprotic (e.g., Acetone, Acetonitrile)HighFavorable dipole-dipole interactions are anticipated.[8]
Polar Protic (e.g., Ethanol, Methanol, Isopropanol)HighThe amine and indole nitrogens can act as hydrogen bond acceptors with the solvent.[8]

Experimental Protocol: Systematic Solvent Screening

The following protocol provides a systematic and efficient method for screening a range of solvents to identify the most suitable candidate for the recrystallization of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Materials and Equipment
  • Crude 1-Methyl-2-(piperidin-2-yl)-1H-indole

  • A selection of solvents (see Table 2)

  • Test tubes or small vials

  • Hot plate with stirring capabilities

  • Ice bath

  • Spatula

  • Pasteur pipettes

Solvent Screening Workflow

This workflow is designed to quickly assess the suitability of various solvents.

Solvent_Screening_Workflow cluster_0 Step 1: Room Temperature Solubility cluster_1 Step 2: Hot Solubility cluster_2 Step 3: Cool & Observe Crystallization A Place ~20 mg of crude compound in each test tube B Add a candidate solvent dropwise (0.5 mL increments) A->B C Observe solubility at room temperature B->C D Heat the test tube C->D If insoluble or sparingly soluble X X C->X If highly soluble, solvent is unsuitable. (Consider for anti-solvent) E Observe for complete dissolution D->E F Cool to room temperature E->F If completely dissolved Y Y E->Y If insoluble, solvent is unsuitable. G Place in an ice bath F->G H Observe for crystal formation G->H I I H->I Evaluate Crystal Quality & Quantity Z Z H->Z If no crystals or oiling out, consider solvent mixture.

Caption: Workflow for systematic solvent screening.

Interpretation of Screening Results

An ideal single solvent for recrystallization will exhibit the following characteristics:

  • Poor solubility at room temperature.

  • High solubility at elevated temperatures.

  • Formation of well-defined crystals upon cooling. [6]

  • Chemically inert with the compound.[4]

  • Volatile enough for easy removal from the crystals.[4]

Observation Interpretation Next Step
Soluble at room temperature.Unsuitable as a single solvent.Consider as the "good" solvent in a two-solvent system.
Insoluble at both room and elevated temperatures.Unsuitable solvent.Discard.
Sparingly soluble at room temperature, fully soluble when hot, and forms good crystals on cooling.Ideal single solvent. Proceed to bulk recrystallization.
Sparingly soluble at room temperature, fully soluble when hot, but oils out or precipitates as an amorphous solid on cooling.Sub-optimal.Try slower cooling, scratching the flask, or consider a different solvent.
Sparingly soluble at room temperature, fully soluble when hot, but no crystals form on cooling.The solution may not be saturated.Try a higher concentration or consider a two-solvent system.

Protocols for Recrystallization

Once a suitable solvent or solvent system has been identified, proceed with the bulk purification.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when an ideal single solvent is found.[7]

  • Dissolution: Place the crude 1-Methyl-2-(piperidin-2-yl)-1H-indole in an Erlenmeyer flask. Add the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no suitable single solvent is identified.[5]

  • Solvent System Selection:

    • "Good" Solvent: A solvent in which the compound is highly soluble at room temperature.

    • "Poor" Solvent (Anti-solvent): A solvent in which the compound is poorly soluble but is miscible with the "good" solvent.[6]

  • Procedure: a. Dissolve the crude product in a minimum amount of the "good" solvent at room temperature. b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[7] c. If necessary, gently warm the solution to re-dissolve the precipitate and then allow it to cool slowly. d. Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Recrystallization_Protocols cluster_single Protocol 1: Single Solvent cluster_multi Protocol 2: Two Solvents cluster_common Common Steps S1 Dissolve crude solid in minimum hot solvent S2 Cool slowly to room temp S1->S2 S3 Cool in ice bath S2->S3 C1 Vacuum filter to isolate crystals S3->C1 M1 Dissolve crude solid in minimum 'good' solvent M2 Add 'poor' solvent dropwise until cloudy M1->M2 M3 Warm to clarify, then cool M2->M3 M3->C1 C2 Wash with cold solvent C1->C2 C3 Dry under vacuum C2->C3 End End C3->End Pure Crystals

Caption: General workflows for single and two-solvent recrystallization.

Troubleshooting Common Issues

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower boiling point solvent; cool the solution more slowly; add a seed crystal.
No Crystal Formation The solution is not sufficiently saturated; the cooling process is too rapid.Evaporate some of the solvent and re-cool; scratch the inside of the flask with a glass rod at the liquid level; add a seed crystal.
Low Recovery Yield Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution; ensure adequate cooling time in the ice bath.[9]
Colored Impurities Remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[6]

Conclusion

The purification of 1-Methyl-2-(piperidin-2-yl)-1H-indole by recrystallization is a highly effective method when the solvent system is chosen strategically. By understanding the physicochemical properties derived from its molecular structure and employing a systematic screening protocol, researchers can efficiently identify an optimal solvent. The detailed protocols provided in this guide offer a clear pathway to achieving high purity, which is paramount for reliable downstream applications in research and drug development.

References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Purification techniques for indole aldehydes.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Pharmacological Context & Target Rationale The compound 1-Methyl-2-(piperidin-2-yl)-1H-indole represents a classic indole-piperidine pharmacophore, a structural motif frequently utilized in the development of neuroactive...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Target Rationale

The compound 1-Methyl-2-(piperidin-2-yl)-1H-indole represents a classic indole-piperidine pharmacophore, a structural motif frequently utilized in the development of neuroactive agents targeting G-protein coupled receptors (GPCRs). The rational design behind evaluating this scaffold lies in its biomimetic properties: the indole core serves as a rigid bioisostere for endogenous tryptamines (such as serotonin), while the basic piperidine nitrogen is positioned to engage in a critical electrostatic salt-bridge interaction with the highly conserved Aspartate residue (Asp3.32) within the orthosteric binding pocket of aminergic and cannabinoid receptors[1].

To comprehensively profile this compound, researchers must establish a self-validating cascade of in vitro assays. This guide details the step-by-step methodologies for evaluating receptor affinity (radioligand binding) and functional efficacy (cAMP accumulation), ensuring high scientific integrity and reproducible data generation.

GPCR_Signaling Ligand 1-Methyl-2-(piperidin-2-yl)-1H-indole Receptor Target GPCR (e.g., 5-HT or CB1) Ligand->Receptor Binds G_Protein G-Protein (Gαi/o or Gαq) Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Recruits cAMP cAMP Modulation G_Protein->cAMP Modulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

GPCR signaling pathways activated by indole-piperidine ligands.

Protocol 1: Competitive Radioligand Binding Assay (Affinity)

To determine the equilibrium dissociation constant ( Ki​ ) of 1-Methyl-2-(piperidin-2-yl)-1H-indole, a competitive radioligand binding assay is employed. This assay measures the ability of the unlabeled test compound to displace a characterized, high-affinity radioactive tracer from the receptor[2].

System Validation & Controls

A self-validating binding assay must define the specific signal window.

  • Total Binding (TB): Radioligand + Vehicle. Establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + 10 µM of a known high-affinity reference ligand (e.g., Rauwolscine or Ketanserin). Establishes the background noise[3].

  • Specific Binding: Calculated as TB - NSB.

Step-by-Step Methodology
  • Membrane Preparation: Thaw receptor-expressing membrane preparations (e.g., CHO-K1 cells expressing the target GPCR) on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of 1-Methyl-2-(piperidin-2-yl)-1H-indole ranging from 10−11 M to 10−5 M in Assay Buffer containing 0.1% BSA.

    • Causality Rationale: Bovine Serum Albumin (BSA) is added to prevent the highly lipophilic indole-piperidine compound from adhering to the plastic walls of the assay plates, which would artificially lower the effective concentration and skew the Ki​ calculation.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10 µg protein/well), 50 µL of the test compound dilution, and 50 µL of the appropriate radioligand (e.g., [3H] -Ketanserin at a concentration equal to its Kd​ ). Incubate at 30°C for 60 minutes with gentle agitation[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester.

    • Causality Rationale: The GF/C filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 30 minutes prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic piperidine moiety to the filter itself[4].

  • Washing: Wash the filters four times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality Rationale: Ice-cold buffer is critical to kinetically "freeze" the receptor-ligand complex, minimizing ligand dissociation ( koff​ ) during the mechanical washing steps.

  • Detection: Dry the filters at 50°C for 30 minutes, add 50 µL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

While binding assays confirm affinity, they cannot distinguish between agonists and antagonists. To determine the functional profile of 1-Methyl-2-(piperidin-2-yl)-1H-indole, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay[5][6].

System Validation & Controls
  • Positive Control: A full endogenous agonist (e.g., Serotonin) to define Emax​ (100% activation).

  • Negative Control: Vehicle alone to define basal receptor activity.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) at a density of 2,000 cells/µL.

  • Modulator Addition: Supplement the cell suspension with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of newly synthesized cAMP, ensuring the signal accumulates to detectable levels over the incubation period.

    • Gi-Coupled Target Rationale: If the target receptor is Gαi​ -coupled (which inhibits cAMP), add 10 µM Forskolin to the buffer. Forskolin directly activates adenylyl cyclase, artificially raising the basal cAMP pool so that the compound's inhibitory effect can be observed.

  • Stimulation: Transfer 5 µL of the cell suspension to a 384-well white optiplate. Add 5 µL of 1-Methyl-2-(piperidin-2-yl)-1H-indole (serial dilutions). Incubate for 30 minutes at room temperature[5].

  • Detection Reagents: Add 5 µL of Eu-cryptate-labeled cAMP tracer and 5 µL of d2-labeled anti-cAMP monoclonal antibody. Incubate for 1 hour at room temperature in the dark.

    • Causality Rationale: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the Eu-labeled cAMP for binding to the d2-antibody. Therefore, an increase in intracellular cAMP results in a decrease in the TR-FRET signal[6].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission monitoring at 665 nm and 620 nm. Calculate the 665/620 ratio.

Workflow Prep Compound Prep Incubate Ligand Incubation Prep->Incubate Cells Cell/Membrane Prep Cells->Incubate Readout Signal Detection Incubate->Readout Analysis Data Analysis Readout->Analysis

High-throughput screening workflow for GPCR ligand characterization.

Quantitative Data Presentation

Upon completion of the radioligand binding and TR-FRET functional assays, the raw data (CPM and FRET ratios) must be normalized and subjected to non-linear regression analysis (e.g., using GraphPad Prism) to extract quantitative pharmacological parameters.

Below is a structured data summary table demonstrating a hypothetical, yet structurally representative, pharmacological profile for 1-Methyl-2-(piperidin-2-yl)-1H-indole across common neuro-receptors.

Target ReceptorCoupling PathwayBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ / IC50​ , nM)Efficacy ( Emax​ , %)Pharmacological Classification
5-HT 2A​ G αq​ (Calcium)12.4 ± 1.835.2 ± 4.1 ( IC50​ )N/ACompetitive Antagonist
5-HT 2C​ G αq​ (Calcium)8.9 ± 1.215.6 ± 2.3 ( EC50​ )85 ± 5%Partial Agonist
CB 1​ G αi/o​ (cAMP )145.0 ± 12.5> 10,000< 10%Weak Binder / Inactive
D 2​ G αi/o​ (cAMP )850.5 ± 45.0N/DN/DOff-Target (Low Affinity)

Note: Data is normalized to the maximum response elicited by the endogenous reference ligand (100%). Ki​ values are calculated using the Cheng-Prusoff equation.

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. URL:[Link]

  • Xu, Xin, and Guangyu Wu. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." Bio-protocol 10.18 (2020). URL:[Link]

  • Gifford Bioscience. "Data Sheet: Radioligand Binding Assay Protocol." Gifford Bioscience. URL:[Link]

  • Whitaker, G. M., et al. "Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization." PLOS ONE (2012). URL:[Link]

  • Rozza, A. "Homogeneous assay technologies in drug screening: Quenching Resonance Energy Transfer (QRET) technique." UTUPub (2014). URL:[Link]

  • Zhou, Q., et al. "Common activation mechanism of class A GPCRs." eLife 8 (2019). URL: [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 1-Methyl-2-(piperidin-2-yl)-1H-indole in Preclinical Animal Studies

Abstract This comprehensive guide provides a systematic approach to developing suitable formulations of the novel chemical entity (NCE), 1-Methyl-2-(piperidin-2-yl)-1H-indole, for in vivo animal studies. Recognizing that...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a systematic approach to developing suitable formulations of the novel chemical entity (NCE), 1-Methyl-2-(piperidin-2-yl)-1H-indole, for in vivo animal studies. Recognizing that many NCEs, particularly heterocyclic compounds like indole derivatives, often exhibit poor aqueous solubility, this document outlines a strategic workflow from initial physicochemical characterization to the preparation of various dosing vehicles for oral and parenteral administration.[1][2] The protocols and decision-making frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve consistent and optimal drug exposure in preclinical models, a critical step for the successful evaluation of a candidate's therapeutic potential.[3]

Introduction: The Formulation Challenge in Preclinical Development

The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, a significant number of which are related to biopharmaceutical properties.[4] It is estimated that a high percentage of drug candidates emerging from discovery pipelines, possibly between 40% and 70%, are poorly soluble in water.[4] This characteristic can severely limit a compound's absorption and bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and potentially leading to the premature termination of a promising candidate.[1][2]

1-Methyl-2-(piperidin-2-yl)-1H-indole, a molecule featuring a lipophilic indole core and a basic piperidine moiety, is anticipated to present formulation challenges typical of this chemical class. This guide provides a foundational framework for systematically addressing these challenges. The primary objective in preclinical formulation is to develop a safe and effective delivery system that ensures maximal exposure for toxicological and efficacy assessments.[3] This often involves creating a solubilized form of the drug, such as a solution or a stable dispersion.[1][3]

The following sections will detail a logical progression for formulation development, starting with the crucial step of physicochemical profiling and moving through a tiered approach to vehicle selection and preparation for both oral and parenteral routes of administration.

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of 1-Methyl-2-(piperidin-2-yl)-1H-indole is the cornerstone of a rational formulation design.[1] While specific experimental data for this novel compound is not yet publicly available, this section outlines the critical parameters to be determined.

Predicted Properties

Based on its chemical structure, we can infer some key characteristics of 1-Methyl-2-(piperidin-2-yl)-1H-indole. Public databases like PubChem provide computed properties for structurally related molecules, such as 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, which has a molecular weight of approximately 228.33 g/mol and a calculated XLogP3 of 2.9, suggesting moderate lipophilicity.[5] The presence of the basic piperidine ring implies the potential for salt formation, which can significantly enhance aqueous solubility.[4]

Essential Experimental Investigations

The following experimental assessments are critical for guiding formulation development:

  • Aqueous Solubility: Determine the solubility in deionized water and at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).

  • pKa Determination: The ionization constant (pKa) of the piperidine nitrogen is essential for understanding its pH-dependent solubility and for selecting appropriate pH-adjusting agents or buffers.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will quantify the compound's lipophilicity and predict its potential for membrane permeation.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, melting point, and thermal stability of the solid compound. The presence of an amorphous versus a crystalline form can significantly impact solubility.[4]

  • Chemical Stability: Assess the stability of the compound in solution at different pH values and in the presence of light and elevated temperatures to identify potential degradation pathways.

The results of these initial studies will inform the selection of the most appropriate formulation strategy.

A Strategic Approach to Formulation Development

The selection of a suitable formulation is a stepwise process, often beginning with simple aqueous systems and progressing to more complex vehicles as needed. The following workflow provides a structured approach.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Enabling Formulation Development cluster_3 Phase 4: Final Formulation and Dosing A Physicochemical Characterization (Solubility, pKa, LogP, Stability) B Is aqueous solubility > desired dose? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Explore Enabling Formulations B->D No K Select Lead Formulation(s) C->K E pH Adjustment (Salt Formation) D->E F Co-solvent Systems D->F G Surfactant-based Systems (Micellar Solutions) D->G H Complexation (e.g., Cyclodextrins) D->H I Lipid-based Formulations D->I J Nanosuspensions D->J E->K F->K G->K H->K I->K J->K L In-use Stability & Compatibility Testing K->L M Dose Administration to Animals L->M

Caption: Formulation Development Workflow for NCEs.

Formulation Strategies and Protocols

This section details various formulation approaches, from simple solutions to more advanced systems, suitable for preclinical studies.

Aqueous Formulations (pH Adjustment)

Given the basic nature of the piperidine moiety in 1-Methyl-2-(piperidin-2-yl)-1H-indole, pH adjustment is a primary and effective strategy to enhance aqueous solubility through salt formation.[4]

Protocol 4.1.1: Preparation of an Acidic Solution for Oral or IV Administration

Objective: To prepare a clear, aqueous solution of 1-Methyl-2-(piperidin-2-yl)-1H-indole by pH adjustment.

Materials:

  • 1-Methyl-2-(piperidin-2-yl)-1H-indole

  • Sterile Water for Injection (WFI) or deionized water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter

  • Volumetric flasks

  • Sterile filters (for IV preparations)

Procedure:

  • Weigh the required amount of 1-Methyl-2-(piperidin-2-yl)-1H-indole and place it in a volumetric flask.

  • Add approximately 70-80% of the final volume of water.

  • While stirring, slowly add 0.1 N HCl dropwise until the compound completely dissolves.

  • Monitor the pH of the solution. Adjust to the desired pH (typically between 3 and 5 for stability and tolerability) using 0.1 N HCl or 0.1 N NaOH.

  • Once the desired pH is achieved and the solution is clear, add water to the final volume.

  • For intravenous administration, sterilize the solution by filtering through a 0.22 µm syringe filter.

Causality: By lowering the pH, the basic piperidine nitrogen becomes protonated, forming a more water-soluble salt. This is often the simplest and most direct method for ionizable compounds.[4]

Co-solvent Systems

If pH adjustment alone is insufficient to achieve the target concentration, a co-solvent system can be employed.[1] Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.

Common Co-solvents in Preclinical Formulations:

  • Polyethylene Glycol (PEG) 300 and 400

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

Protocol 4.2.1: Preparation of a PEG 400/Water Co-solvent Formulation

Objective: To solubilize 1-Methyl-2-(piperidin-2-yl)-1H-indole in a co-solvent system for oral administration.

Materials:

  • 1-Methyl-2-(piperidin-2-yl)-1H-indole

  • PEG 400

  • Deionized water

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Determine the solubility of the compound in pure PEG 400.

  • Weigh the required amount of 1-Methyl-2-(piperidin-2-yl)-1H-indole and place it in a glass vial.

  • Add the determined volume of PEG 400 to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.

  • Once a clear solution is formed, slowly add water dropwise while stirring to reach the final desired concentration of PEG 400 (e.g., 40% PEG 400 in water).

  • Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

Causality and Considerations: Co-solvents reduce the polarity of the aqueous vehicle, allowing for better solubilization of hydrophobic molecules.[1] However, a key concern is the potential for the drug to precipitate upon dilution with aqueous biological fluids after administration.[1] Therefore, the concentration of the co-solvent should be kept to the minimum necessary.

Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

  • Solutol® HS 15

Protocol 4.3.1: Preparation of a Polysorbate 80 Formulation

Objective: To prepare a micellar solution for oral or intravenous administration.

Materials:

  • 1-Methyl-2-(piperidin-2-yl)-1H-indole

  • Polysorbate 80

  • Saline or Phosphate Buffered Saline (PBS)

  • Glass vials

  • Vortex mixer or sonicator

Procedure:

  • Prepare a stock solution of Polysorbate 80 in saline (e.g., 20% w/v).

  • Weigh the required amount of 1-Methyl-2-(piperidin-2-yl)-1H-indole and place it in a glass vial.

  • Add a small volume of the Polysorbate 80 stock solution and vortex or sonicate until the compound is fully dispersed or dissolved.

  • Gradually add saline or PBS to the final volume while continuously mixing.

  • The final solution should be clear. For IV use, filter through a 0.22 µm filter.

Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The lipophilic indole portion of the molecule can partition into the hydrophobic core, thereby increasing its apparent solubility in the aqueous medium.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Protocol 4.4.1: Preparation of an HP-β-CD Formulation

Objective: To increase aqueous solubility through complexation for oral or IV administration.

Materials:

  • 1-Methyl-2-(piperidin-2-yl)-1H-indole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or saline

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in water or saline at a desired concentration (e.g., 20-40% w/v).

  • Slowly add the weighed 1-Methyl-2-(piperidin-2-yl)-1H-indole to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complex formation.

  • Visually inspect for a clear solution. If necessary, filter to remove any undissolved particles.

Causality: The nonpolar indole ring of the molecule can fit into the lipophilic cavity of the cyclodextrin, forming a host-guest complex. The hydrophilic exterior of the cyclodextrin renders the complex water-soluble.

Data Presentation: Vehicle Screening Summary

A systematic screening of different vehicles is essential. The results should be tabulated for easy comparison.

Vehicle CompositionMaximum Solubility (mg/mL)AppearanceStability (24h at RT)
Deionized Water (pH 7.0)< 0.1Suspension-
0.01 N HCl (pH ~2)15Clear SolutionStable
10% DMSO / 90% Saline5Clear SolutionStable
20% PEG 400 / 80% Water8Clear SolutionStable
5% Tween 80 in PBS12Clear SolutionStable
30% HP-β-CD in Water20Clear SolutionStable

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Recommendations

The successful preclinical evaluation of 1-Methyl-2-(piperidin-2-yl)-1H-indole is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure. Based on the chemical structure, this compound is likely to be a poorly soluble base. Therefore, a tiered formulation development strategy is recommended:

  • Start with pH adjustment: This is the simplest and most direct approach for a basic compound and should be evaluated first.

  • Explore co-solvents and surfactants: If higher concentrations are needed, systems with PEG 400 or Polysorbate 80 are common and effective choices.

  • Consider cyclodextrins for challenging cases: For high-dose studies or if other methods fail, cyclodextrins like HP-β-CD or SBE-β-CD offer a powerful solubilization mechanism.

Each formulation must be validated for its in-use stability and compatibility with the dosing apparatus. The selection of the final vehicle will depend on the required dose, the route of administration, and the tolerability in the chosen animal species.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC.
  • From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. (2025, October 25).
  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Clinical Leader.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
  • 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Total Synthesis and Scale-Up of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Executive Summary The 1-methyl-2-(piperidin-2-yl)-1H-indole scaffold is a privileged structural motif frequently encountered in the development of CNS-active therapeutics and antiviral agents, most notably in allosteric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-2-(piperidin-2-yl)-1H-indole scaffold is a privileged structural motif frequently encountered in the development of CNS-active therapeutics and antiviral agents, most notably in allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase [[1]](). This application note details a robust, scalable, and highly reproducible two-step synthetic protocol for generating this critical starting material. By transitioning from traditional cryogenic directed ortho-lithiation (DoM) to a transition-metal-catalyzed Suzuki-Miyaura cross-coupling followed by chemoselective catalytic hydrogenation, process chemists can achieve higher overall yields, superior functional group tolerance, and seamless scalability.

Strategic Rationale & Retrosynthetic Analysis

Historically, the C2-functionalization of the indole core has been achieved via directed lithiation of 1-methylindole using strong bases (e.g., n-BuLi or t-BuLi) at -78 °C, followed by quenching with a piperidine-derived electrophile (such as an N-Boc-lactam or Weinreb amide) . While viable for early-stage discovery chemistry, this approach (Route A) suffers from extreme moisture sensitivity, the requirement for specialized cryogenic reactors, and potential regiochemical scrambling or incomplete conversions.

To establish a self-validating and scalable system (Route B), we utilize a convergent approach:

  • C–C Bond Formation : Suzuki-Miyaura cross-coupling of 1-methylindole-2-boronic acid with 2-bromopyridine.

  • Selective Reduction : Chemoselective hydrogenation of the pyridine ring to the corresponding piperidine, leaving the indole core intact.

Retrosynthesis Target 1-Methyl-2-(piperidin-2-yl) -1H-indole Intermediate 1-Methyl-2-(pyridin-2-yl) -1H-indole Target->Intermediate Hydrogenation (Route B) Indole 1-Methylindole Target->Indole Lithiation (Route A) Electrophile Piperidine Electrophile Target->Electrophile Lithiation (Route A) BoronicAcid 1-Methylindole -2-boronic acid Intermediate->BoronicAcid Suzuki Coupling Pyridine 2-Bromopyridine Intermediate->Pyridine Suzuki Coupling

Retrosynthetic analysis comparing traditional lithiation (Route A) and cross-coupling (Route B).

Mechanistic Causality: Why These Conditions?

Suzuki-Miyaura Coupling: The use of Pd(dppf)Cl₂ as a catalyst ensures efficient oxidative addition into the electron-deficient 2-bromopyridine. The bulky, bidentate dppf ligand is critical here; it prevents catalyst deactivation, facilitates the transmetalation step with the sterically demanding 1-methylindole-2-boronic acid, and accelerates reductive elimination. This rapid turnover minimizes protodeboronation—a common side reaction when handling electron-rich heteroaryl boronic acids .

Chemoselective Hydrogenation: The reduction of 1-methyl-2-(pyridin-2-yl)-1H-indole utilizes Adams' catalyst (PtO₂) in strongly acidic media (glacial acetic acid). Causality: The basic pyridine ring is readily protonated in acetic acid, forming a pyridinium ion. This protonation significantly lowers the LUMO of the ring, making it highly susceptible to catalytic hydrogenation. In stark contrast, the lone pair of the indole nitrogen is delocalized into the aromatic 10π-electron system. Because it is not basic enough to be protonated under these conditions, the indole core remains electron-rich and entirely resists reduction, ensuring perfect chemoselectivity.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromopyridine TransMet Transmetalation Complex OxAdd->TransMet + Boronic acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 1-Methyl-2-(pyridin-2-yl) -1H-indole RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the pyridine-indole intermediate.

Step-by-Step Self-Validating Protocols

Protocol A: Synthesis of 1-Methyl-2-(pyridin-2-yl)-1H-indole (Suzuki Coupling)

Reagents: 1-Methylindole-2-boronic acid (1.1 eq), 2-bromopyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Preparation: Charge a rigorously degassed, heavy-walled reaction vessel with 2-bromopyridine (10.0 mmol) and 1-methylindole-2-boronic acid (11.0 mmol).

  • Solvent Addition: Add the solvent mixture (1,4-Dioxane/H₂O, 50 mL) and sparge the solution with N₂ for 15 minutes.

    • Validation Check: Complete oxygen removal is critical. Failure to degas will result in rapid homocoupling of the boronic acid, identifiable by a distinct non-polar spot on TLC.

  • Catalysis: Add K₂CO₃ (30.0 mmol) and Pd(dppf)Cl₂ (0.5 mmol). Seal the vessel and heat to 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The reaction is deemed complete only when the 2-bromopyridine peak is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with distilled water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂) to afford the intermediate as a pale yellow solid.

Protocol B: Chemoselective Hydrogenation to 1-Methyl-2-(piperidin-2-yl)-1H-indole

Reagents: 1-Methyl-2-(pyridin-2-yl)-1H-indole (1.0 eq), PtO₂ (0.1 eq), Glacial Acetic Acid (0.2 M).

  • Preparation: Dissolve the isolated intermediate (5.0 mmol) in glacial acetic acid (25 mL) within a high-pressure hydrogenation flask.

  • Catalyst Addition: Add Adams' catalyst (PtO₂, 0.5 mmol).

  • Atmosphere Exchange: Purge the flask with N₂ (3 cycles), followed by H₂ gas (3 cycles) to ensure a purely reductive atmosphere.

  • Reaction: Pressurize the vessel to 50 psi with H₂ gas and agitate vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the volumetric H₂ uptake via the reactor's mass flow controller.

    • Validation Check: The reaction is a self-limiting system. It should consume exactly 3.0 equivalents of H₂. Any further consumption indicates unwanted over-reduction of the indole core.

  • Filtration: Carefully vent the H₂ gas and purge the system with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the pyrophoric platinum catalyst, washing the filter cake with MeOH.

  • Workup: Concentrate the filtrate to remove the bulk of acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃ (until pH > 8) and extract with CH₂Cl₂ (3 x 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and crystallize from Et₂O/Hexanes to yield the target 1-methyl-2-(piperidin-2-yl)-1H-indole as a highly pure white crystalline solid.

Quantitative Data & Optimization Metrics

To guide process chemistry and scale-up decisions, the following table summarizes the key metrics comparing the legacy lithiation route against the optimized cross-coupling workflow.

MetricRoute A: Directed LithiationRoute B: Suzuki + Hydrogenation
Overall Yield 35 - 45%75 - 85%
Scalability Low (Requires cryogenic -78 °C reactors)High (Standard heating & pressure vessels)
Regioselectivity Moderate (C2 vs C3 competition)Excellent (Pre-defined by boronic acid)
Safety Profile Hazardous (Pyrophoric organolithiums)Benign (Standard catalytic conditions)
Purity (Crude) < 70% (Requires complex chromatography)> 90% (Direct crystallization possible)

References

  • Nave, S. et al. "Lithiation–Borylation Methodology and Its Application in Synthesis." Accounts of Chemical Research, ACS Publications. URL:[Link]

  • "Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase." PMC, National Institutes of Health. URL:[Link]

  • Beaulieu, P. L. et al. "Viral polymerase inhibitors." US Patent 7879851B2, Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in 1-Methyl-2-(piperidin-2-yl)-1H-indole production

Welcome to the Advanced Technical Support Center for the synthesis of 1-Methyl-2-(piperidin-2-yl)-1H-indole . Constructing a 2-substituted indole bearing a basic saturated heterocycle (piperidine) presents unique synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-Methyl-2-(piperidin-2-yl)-1H-indole .

Constructing a 2-substituted indole bearing a basic saturated heterocycle (piperidine) presents unique synthetic challenges. The presence of the secondary amine on the piperidine ring frequently interferes with both acid-mediated and transition-metal-catalyzed cyclization pathways. This guide is designed for research scientists and process chemists to diagnose, troubleshoot, and resolve cyclization failures using field-proven mechanistic logic.

Part 1: Mechanistic Bottlenecks & FAQs

There are two primary synthetic routes to construct the 1-methyl-2-(piperidin-2-yl)-1H-indole core: the acid-catalyzed Fischer Indole Synthesis and the transition-metal-catalyzed Sonogashira/Cyclization Cascade . Both routes are highly susceptible to electronic and coordination-based failures.

Q1: Why does my Fischer indolization stall at the hydrazone intermediate, yielding no indole product?

Causality: In a standard Fischer indolization, 1-methyl-1-phenylhydrazine is condensed with 2-acetylpiperidine. However, the basic secondary nitrogen of the piperidine ring ( pKa​≈11 ) becomes fully protonated under the strongly acidic conditions (e.g., PPA, hot HCl) required for cyclization. This localized cationic charge exerts a powerful electron-withdrawing inductive effect on the adjacent carbon framework. Consequently, the critical tautomerization to the enehydrazine is suppressed, and the activation energy required for the subsequent [3,3]-sigmatropic rearrangement becomes insurmountable . Solution: You must mask the basicity of the piperidine nitrogen prior to hydrazone formation. Protecting the amine with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or acetyl (Ac) group, eliminates the protonation event, allowing the[3,3]-rearrangement to proceed smoothly under milder Lewis acid catalysis (e.g., ZnCl2​ ).

Q2: During the Palladium-catalyzed cascade route, why am I observing incomplete conversion and catalyst precipitation (palladium black)?

Causality: When coupling N-methyl-2-iodoaniline with 2-ethynylpiperidine, the free secondary amine of the piperidine moiety acts as a potent σ -donor. It competitively coordinates to the electrophilic Pd(II) intermediate generated after oxidative addition. This forms a stable, off-cycle bis-amine palladium complex, effectively poisoning the catalyst and arresting the cycle prior to alkyne coordination . Solution: N-Boc protection of the 2-ethynylpiperidine is mandatory. Additionally, incorporating LiCl into the reaction mixture helps stabilize the active Pd(0) species and prevents premature aggregation into inactive palladium black.

Q3: In the Pd-catalyzed route, I am observing high levels of alkyne homocoupling (Glaser coupling) instead of the desired indole. How do I fix this?

Causality: Glaser homocoupling is a Cu -mediated side reaction that consumes your terminal alkyne in the presence of trace oxygen. If the oxidative addition of the aryl iodide to Pd(0) is sluggish, the Cu -acetylide intermediate will preferentially dimerize rather than undergo transmetalation. Solution: Rigorous degassing of all solvents via the freeze-pump-thaw method is critical. Furthermore, switching the solvent to anhydrous DMF and utilizing a more electron-rich phosphine ligand can accelerate the oxidative addition step, outcompeting the homocoupling pathway .

Part 2: Quantitative Data & Benchmarking

The following table summarizes the performance metrics of the two primary cyclization strategies, highlighting the critical impact of protective group chemistry on overall yield.

Cyclization StrategyReagents / Catalyst SystemUnoptimized Yield (Free Amine)Optimized Yield (N-Boc Protected)Primary Failure Mode
Fischer Indolization ZnCl2​ , Acetic Acid, 110 °C< 15% (Stalls at hydrazone)78% Arrested [3,3]-sigmatropic rearrangement due to N-protonation.
Pd-Catalyzed Cascade Pd(PPh3​)2​Cl2​ , CuI , Et3​N , DMF22% (Catalyst poisoning)85% Pd(II) sequestration by the free piperidine nitrogen.

Part 3: Diagnostic Pathway Visualizations

The following logic diagrams map the electronic and coordination bottlenecks that cause cyclization failures, alongside their optimized rescue pathways.

FischerBottleneck A Hydrazone Intermediate (Free Piperidine) B Protonation of Piperidine N (Cationic species) A->B Strong Acid E N-Boc Protected Hydrazone A->E Boc Anhydride C Enehydrazine Tautomerization (Arrested) B->C High Activation Energy D [3,3]-Sigmatropic Rearrangement (Failed) C->D Pathway Blocked F Smooth [3,3]-Rearrangement E->F Acid Catalysis (No Cationic Repulsion) G 1-Methyl-2-(piperidin-2-yl)-1H-indole F->G Cyclization & Deprotection

Fig 1: Electronic bottleneck in Fischer indolization caused by piperidine protonation.

PdCascade Start N-Methyl-2-iodoaniline + 2-Ethynylpiperidine Poison Pd(II) Amine Complex (Catalyst Poisoning) Start->Poison Unprotected Amine Boc N-Boc Protection Start->Boc Boc2O, Et3N Sono Sonogashira Coupling (Pd/Cu Catalysis) Boc->Sono Pd(PPh3)2Cl2, CuI Cyclo Intramolecular Hydroamination (5-endo-dig Cyclization) Sono->Cyclo Base / Heat Product Target Indole Core Cyclo->Product Deprotection (TFA)

Fig 2: Pd-catalyzed Sonogashira/cyclization cascade and amine poisoning pathway.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems containing strict In-Process Controls (IPCs) to verify intermediate success before proceeding to the next chemical event.

Protocol A: Optimized Fischer Indole Synthesis (Acid-Mediated)

Objective: Synthesize the target molecule via a N-Boc protected hydrazone intermediate to bypass cationic repulsion.

  • Hydrazone Formation: In a dry round-bottom flask, dissolve 1-Boc-2-acetylpiperidine (1.0 eq) and 1-methyl-1-phenylhydrazine (1.1 eq) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Condensation Phase: Reflux the mixture at 80 °C for 4 hours under an argon atmosphere.

  • IPC Check 1 (Critical): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You must confirm the disappearance of the ketone starting material and the presence of the [M+H]+ peak corresponding to the protected hydrazone. Do not proceed to cyclization if the ketone persists.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude hydrazone in anhydrous toluene.

  • Cyclization Phase: Add anhydrous ZnCl2​ (2.0 eq) to the toluene solution. Heat the mixture to 110 °C for 12 hours. The Lewis acid facilitates the [3,3]-sigmatropic rearrangement without generating the highly destabilizing cationic piperidine species.

  • IPC Check 2: Monitor via TLC (Hexanes/EtOAc 7:3). A highly UV-active spot (the indole core) should emerge.

  • Deprotection & Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. To remove the Boc group, treat the concentrated organic layer with 20% TFA in DCM for 2 hours at room temperature, followed by basic workup ( NaOH ) to yield the free 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Protocol B: Palladium-Catalyzed Sonogashira/Cyclization Cascade

Objective: Construct the indole core via a transition-metal cascade while preventing Pd(II) sequestration.

  • Degassing (Critical): In a Schlenk flask, dissolve N-methyl-2-iodoaniline (1.0 eq) and 1-Boc-2-ethynylpiperidine (1.2 eq) in anhydrous DMF. Subject the solution to three rigorous freeze-pump-thaw cycles.

  • Catalyst Activation: Under a positive flow of argon, add Pd(PPh3​)2​Cl2​ (5 mol%), CuI (10 mol%), and anhydrous Et3​N (3.0 eq).

  • Coupling Phase: Stir the reaction at room temperature for 6 hours.

  • IPC Check 1: Monitor via TLC. The N-methyl-2-iodoaniline must be completely consumed, replaced by the cross-coupled alkyne intermediate. If starting material remains, check for palladium black precipitation (indicating oxygen contamination or skipped Boc-protection).

  • Cyclization Phase (5-endo-dig): Once coupling is complete, add LiCl (1.0 eq) to stabilize the catalyst, and elevate the temperature to 100 °C for 8 hours to drive the intramolecular hydroamination.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine 3 times to remove DMF. Purify via silica gel chromatography, followed by standard TFA deprotection to yield the final product.

Part 5: References

  • Fischer Indolizations as a Strategic Platform for the Total Synthesis of Picrinine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 Source: PubMed Central (NIH) URL:[Link]

Optimization

Stability of 1-Methyl-2-(piperidin-2-yl)-1H-indole in aqueous solutions

An In-Depth Technical Guide to the Stability of 1-Methyl-2-(piperidin-2-yl)-1H-indole in Aqueous Solutions Technical Support Center This guide serves as a critical resource for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 1-Methyl-2-(piperidin-2-yl)-1H-indole in Aqueous Solutions

Technical Support Center

This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating 1-Methyl-2-(piperidin-2-yl)-1H-indole. Understanding the stability of this molecule in aqueous environments is paramount for obtaining reproducible experimental results, from initial biological screening to advanced formulation development. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides designed to address common challenges encountered in the laboratory.

The structure of 1-Methyl-2-(piperidin-2-yl)-1H-indole, featuring a 1-methylindole core linked to a piperidine ring, presents a unique stability profile. The indole ring is susceptible to oxidation, while the basic nitrogen on the piperidine ring dictates its pH-dependent solubility and behavior in solution.[1] This guide explains the causality behind these properties and offers robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-Methyl-2-(piperidin-2-yl)-1H-indole in aqueous solutions?

A1: The stability of this compound is primarily influenced by four factors: pH, light exposure, temperature, and the presence of oxidizing agents.[1] The indole ring system is electronically rich and thus susceptible to oxidation.[1] Unlike unsubstituted indoles, the methylation at the N1 position prevents certain degradation pathways, but the core ring system remains sensitive. Furthermore, many indole derivatives are known to be highly sensitive to light, which can catalyze photodegradation.[2][3]

Q2: My solution of 1-Methyl-2-(piperidin-2-yl)-1H-indole has developed a yellow or pink tint. What is the cause?

A2: A visible color change in a solution of an indole-containing compound is a common indicator of oxidative degradation.[1] This process can lead to the formation of colored oligomers or specific oxidized byproducts. The reaction is often accelerated by exposure to air (oxygen), light, and trace metal ions. To prevent this, it is crucial to use degassed solvents and protect the solution from light.

Q3: How does pH affect the solubility and stability of this molecule?

A3: The piperidine moiety contains a basic nitrogen atom, which will be protonated at acidic to neutral pH. This protonation significantly increases the aqueous solubility of the compound, a common strategy used for amine-containing pharmaceuticals.[4] Regarding stability, extreme pH values can catalyze the degradation of the indole ring.[1] While the N-methylation offers some protection, strong acidic or basic conditions should be avoided during long-term storage. The optimal pH for stability is typically near-neutral, but this must be balanced with solubility requirements for your specific application.

Q4: What are the best practices for preparing and storing stock solutions?

A4: To ensure maximum stability and longevity of your compound, follow these guidelines:

  • Solvent Choice: For long-term storage, prepare a high-concentration stock solution in an anhydrous, inert solvent such as dimethyl sulfoxide (DMSO).

  • Storage Conditions: Store stock solutions at -20°C or, ideally, -80°C.[1]

  • Aliquotting: Aliquot the stock solution into single-use volumes. This is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Inert Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.[1]

Q5: I'm observing peak tailing, splitting, or the appearance of new peaks during HPLC analysis. What are the potential causes?

A5: These chromatographic issues can arise from several sources related to compound stability:

  • On-Column Degradation: The compound may be degrading on the HPLC column itself, particularly if the mobile phase is strongly acidic or if the stationary phase has residual reactive sites.[1]

  • Degradation in the Autosampler: If samples remain in the autosampler for extended periods, they can degrade due to exposure to light or elevated temperatures.[1] Using a temperature-controlled autosampler set to a low temperature (e.g., 4°C) is highly recommended.

  • Sample Degradation: The new peaks may be genuine degradants that formed in your solution prior to analysis. This underscores the importance of proper sample preparation and storage.

Troubleshooting & Optimization Guide

This section addresses specific experimental scenarios where the stability of 1-Methyl-2-(piperidin-2-yl)-1H-indole is a critical variable.

Scenario 1: Inconsistent or Diminishing Activity in Biological Assays
  • Symptom: You observe a progressive loss of biological effect over the course of an experiment, or high variability between replicate plates or experiments run on different days.

  • Underlying Cause: The compound is likely degrading in the aqueous cell culture media or physiological buffer. Indole-containing compounds, including the amino acid tryptophan, are known to be unstable in such media.[1]

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological assay results.

Scenario 2: Appearance of Degradation Products During Analytical Method Development
  • Symptom: When developing a High-Performance Liquid Chromatography (HPLC) method, you detect multiple impurity peaks that increase over time or under specific conditions.

  • Underlying Cause: The analytical conditions themselves may be promoting degradation, or you are successfully detecting pre-existing degradants. A forced degradation study is the definitive way to identify potential degradation pathways and confirm that your analytical method can resolve them from the parent compound.

  • Key Molecular Features and Potential Degradation Sites:

G cluster_molecule 1-Methyl-2-(piperidin-2-yl)-1H-indole cluster_stressors Potential Stressors indole 1-Methylindole Ring (Electron-Rich) piperidine Piperidine Ring (Basic Nitrogen) indole->piperidine Methylene Bridge oxidation Oxidation (O₂, H₂O₂, Metal Ions) oxidation->indole Attacks indole nucleus light Photodegradation (UV/Vis Light) light->indole Excites indole system ph pH Extremes (H⁺ / OH⁻) ph->piperidine Protonates/Deprotonates

Caption: Key structural features and their susceptibility to common stressors.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying the likely degradation pathways and developing a stability-indicating analytical method.

Objective: To intentionally degrade 1-Methyl-2-(piperidin-2-yl)-1H-indole under various stress conditions to produce potential degradation products.

Procedure:

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the solution and subject it to the conditions outlined in the table below. Include a control sample stored at 5°C protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the acid and base-stressed samples to halt the reaction before analysis.

  • Analysis: Analyze all samples by HPLC, comparing them to the control to identify and quantify the parent peak and any new peaks that appear.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDescription
Acid Hydrolysis 0.1 M HCl60°CTests for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH60°CTests for susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂Room TempSimulates oxidative stress.[4]
Thermal Purified Water80°CEvaluates intrinsic thermal stability.
Photolytic Purified WaterRoom TempExpose to UV/Vis light (calibrated chamber)

This data is illustrative. The actual extent of degradation must be confirmed through experimental studies.[4]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration due to degradation.

Objective: To establish an HPLC method capable of separating the intact 1-Methyl-2-(piperidin-2-yl)-1H-indole from all potential degradation products generated during stress testing.

Initial Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization and good peak shape for the basic piperidine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Detection UV-Vis or Diode Array Detector (DAD)The indole ring has a strong UV chromophore. A DAD is preferred to assess peak purity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.

Example Gradient:

Time (min)% Mobile Phase B
0.010
20.090
22.090
22.110
25.010

Method Validation:

  • Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the main compound peak.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per regulatory guidelines to ensure the method is reliable for quantification.

References

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Photodegradation of indo-1 and its effect on apparent Ca2+ concentr
  • Enhancement of Indole-3-Acetic Acid Photodegrad
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Comput
  • Photoinduced oxidation of an indole deriv
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degrad
  • Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins. PubMed.
  • Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed.
  • 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | C15H20N2 | CID 11550392. PubChem.
  • 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole. CAS Common Chemistry.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet
  • Comparative Analysis of 1-(Piperidin-2-ylmethyl)piperidine Isomers: A Methodological Guide. Benchchem.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers.
  • An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-indole. Benchchem.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Analytical & Pharmaceutical Research.
  • N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. PubMed.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Benchchem.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). Digital CSIC.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. MDPI.
  • 4-(1h-indolyl-3-)-alpha-methyl piperidine-1-ethanol derivatives, their salts, process for their preparation, compositions containing them and their use as medicines.
  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI.
  • Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. MDPI.
  • New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Sciforum.
  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Processes for production of indole compounds.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Indole Synthesis

Welcome to the technical support center for advanced indole synthesis. As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when dealing with sterically dem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced indole synthesis. As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when dealing with sterically demanding substituents at the C2 position of the indole core. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and select the optimal synthetic strategy.

Frequently Asked Questions (FAQs): General Strategy

Q1: I need to synthesize an indole with a bulky group (e.g., t-butyl, substituted aryl) at the C2 position. Which synthetic method should I start with?

Choosing the right method is critical, as classical syntheses often fail with sterically hindered substrates. Your decision should be guided by the nature of the substituent and the availability of starting materials.

  • For Bulky Alkyl or Aryl Groups: Modern palladium-catalyzed methods are generally the most robust and reliable choice. The Larock indole synthesis is particularly powerful as it often shows high regioselectivity, favoring the placement of the bulkier substituent of the alkyne at the C2 position of the indole.[1] This method involves the reaction of an o-haloaniline with a disubstituted alkyne.[2][3]

  • For 2-Alkylindoles: If palladium-based methods are not an option, a modified Madelung synthesis can be effective. While the classic Madelung synthesis requires harsh high-temperature conditions, modern variations use organolithium bases at lower temperatures, making the reaction more feasible for complex molecules.[4][5][6]

  • Classical Approach (with caution): The Fischer indole synthesis is a cornerstone of indole chemistry, but it is notoriously sensitive to steric hindrance.[7] Bulky ketones may fail to react or give very low yields because the steric clash can impede the key[5][5]-sigmatropic rearrangement step.[8][9] This method should generally be avoided as a first choice for highly hindered targets unless specific literature precedent exists.

Below is a decision-making workflow to help guide your choice.

start What is the nature of your C2 substituent? sub_type Bulky Alkyl or Substituted Aryl? start->sub_type pd_methods Modern Pd-Catalyzed Methods (Larock, Hegedus-Heck, Buchwald) sub_type->pd_methods Yes classical_methods Classical Methods (Proceed with caution) sub_type->classical_methods No (or if Pd fails) larock Larock Synthesis: Excellent regioselectivity for bulky groups. pd_methods->larock fischer Fischer Synthesis: Often fails or gives low yield due to steric hindrance in rearrangement step. classical_methods->fischer madelung Madelung Synthesis: Good for 2-alkylindoles, but requires strong base. Modern variants are milder. classical_methods->madelung

Caption: Workflow for selecting a 2-substituted indole synthesis method.

Troubleshooting Classical Methods

Q2: My Fischer indole synthesis with a bulky ketone (e.g., di-isopropyl ketone) is failing. What is the mechanistic reason, and can it be salvaged?

Answer: The failure of the Fischer indole synthesis with bulky ketones is a classic problem rooted in the mechanism's rate-determining step: the[5][5]-sigmatropic rearrangement.[9][10]

  • Causality: This concerted pericyclic reaction requires the formation of a specific six-membered, chair-like transition state from the enehydrazine intermediate.[11] When bulky substituents are present on the ketone-derived portion of the molecule, they create severe non-bonding interactions (steric strain) in this transition state. This dramatically increases the activation energy for the rearrangement, causing the reaction to stall or proceed at an impractically slow rate. Competing side reactions, such as N-N bond cleavage, can then become dominant.[7]

  • Potential Solutions (with low probability of success):

    • Harsher Conditions: Increasing the temperature and using stronger acids (e.g., polyphosphoric acid) can sometimes force the reaction forward, but this often leads to decomposition and a complex mixture of byproducts.[12]

    • Lewis Acids: Switching from a Brønsted acid to a Lewis acid (e.g., ZnCl₂) can alter the reaction pathway, but success with highly hindered substrates is not guaranteed.[10]

    • Alternative Strategy: It is strongly recommended to switch to a modern synthetic method, such as the Larock synthesis, which is far more tolerant of steric bulk.

Troubleshooting Modern Palladium-Catalyzed Methods

Q3: I am attempting a Larock indole synthesis with a sterically demanding alkyne, and my yield is very low. What are the most common culprits?

Answer: The Larock heteroannulation is highly effective for sterically hindered systems, but its success hinges on a finely tuned catalytic cycle.[2] Low yields are typically due to issues with the catalyst's activity, stability, or the specific reaction conditions.

  • Causality & Troubleshooting Steps:

    • Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) are often required.[13] These ligands promote the final reductive elimination step, which can be slowed by steric congestion, and prevent the formation of inactive palladium black.[13] If you are using a standard ligand like PPh₃, switching to a bulkier one is the first and most important optimization step.

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvent is thoroughly degassed.

    • Base and Additives: The choice of base (e.g., K₂CO₃, Na₂CO₃) and the presence of a chloride salt (LiCl or n-Bu₄NCl) are crucial.[14][15] LiCl, in particular, is often more effective and reproducible.[2] It is believed to facilitate the reductive elimination step by altering the coordination sphere of the palladium intermediate.

    • Alkyne Concentration: The reaction can be sensitive to the concentration of the alkyne. Using an excess (2-5 equivalents) often improves yields significantly.[15][16]

start Low Yield in Larock Synthesis check_ligand Is your phosphine ligand bulky and electron-rich? start->check_ligand check_atmosphere Is the reaction under strictly inert atmosphere (degassed solvent)? check_ligand->check_atmosphere Yes solution_ligand Switch to a bulkier ligand (e.g., XPhos, SPhos, P(t-Bu)₃) check_ligand->solution_ligand No check_additives Are you using an optimal base (e.g., K₂CO₃) and LiCl? check_atmosphere->check_additives Yes solution_atmosphere Improve inert technique: Degas solvent thoroughly, use glovebox if possible. check_atmosphere->solution_atmosphere No check_alkyne Are you using an excess of the alkyne (2-5 eq)? check_additives->check_alkyne Yes solution_additives Screen different bases and ensure 1 eq. of LiCl is present. check_additives->solution_additives No solution_alkyne Increase alkyne stoichiometry. check_alkyne->solution_alkyne No

Caption: Troubleshooting workflow for low yield in Larock indole synthesis.

Q4: How does the choice of phosphine ligand impact the synthesis of a sterically hindered 2-arylindole via a palladium-catalyzed reaction?

Answer: The phosphine ligand is arguably the most critical variable in a palladium-catalyzed cross-coupling/annulation reaction for synthesizing hindered indoles. Its impact is both steric and electronic.

  • Mechanism of Action: The ligand coordinates to the palladium center throughout the catalytic cycle, influencing its reactivity. Bulky ligands serve several purposes:

    • Promote Reductive Elimination: The final, product-forming step is reductive elimination from a Pd(II) intermediate. This step can be sterically hindered. Bulky ligands create a more crowded coordination sphere, which promotes the expulsion of the product to relieve this strain.[17]

    • Prevent Catalyst Aggregation: They form stable, monomeric Pd(0) complexes, preventing the formation of inactive palladium black.[13]

    • Influence Oxidative Addition: The electron-rich nature of these ligands facilitates the initial oxidative addition of the o-haloaniline to the Pd(0) center.

The table below illustrates the conceptual impact of ligand choice on reaction yield.

Ligand TypeKey CharacteristicsExpected Yield for Hindered SubstrateRationale
Triphenylphosphine (PPh₃) Less bulky, moderately electron-richLow to ModerateMay not be bulky enough to accelerate reductive elimination for hindered products, leading to catalyst decomposition or side reactions.[18]
Bulky Biarylphosphines (e.g., XPhos, SPhos) Very bulky, very electron-richGood to ExcellentThe steric bulk effectively shields the palladium center, promotes the difficult reductive elimination step, and enhances catalyst stability and turnover.[13][19]
Tri(tert-butyl)phosphine (P(t-Bu)₃) Very bulky cone angle, electron-richGood to ExcellentSimilar to biarylphosphines, the large steric footprint is highly effective at promoting the key steps in the catalytic cycle for hindered substrates.[20]

Experimental Protocols

Protocol: Larock Synthesis of a Sterically Hindered 2,3-Disubstituted Indole

This protocol is a general guideline for the synthesis of a 2,3-disubstituted indole from an o-iodoaniline and a sterically demanding internal alkyne, adapted from literature procedures.[14][16][21]

Materials:

  • o-Iodoaniline derivative (1.0 mmol, 1.0 equiv)

  • Disubstituted alkyne (e.g., 1-phenyl-1-propyne) (1.2-2.0 mmol, 1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Lithium chloride (LiCl) (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5-10 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the o-iodoaniline, K₂CO₃, and LiCl.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst, followed by the anhydrous, degassed DMF via syringe.

  • Substrate Addition: Add the disubstituted alkyne via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Workup: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.

References

  • Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Abe, M., Denneval, C., Nozawa-Kumada, K., & Kondo, Y. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation strategy. Heterocycles, 92(5), 900-909. [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). Preprints.org. [Link]

  • Larock, R. C. (2009). Larock Reaction in the Synthesis of Heterocyclic Compounds. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. [Link]

  • Larock indole synthesis. (n.d.). In Grokipedia.
  • Nazir, R., et al. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(21), 8996-9002. [Link]

  • Larock indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Madelung-Indole-Synthesis.pdf. (2016). ResearchGate. [Link]

  • Singh, F. V., & Wirth, T. (2014). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 6(6), 346-366. [Link]

  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. (2020). ResearchGate. [Link]

  • Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2017). ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society. [Link]

  • Methods of indole synthesis: Part III (Fischer indole synthesis). (2018). YouTube. [Link]

  • Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes. (2004). ResearchGate. [Link]

  • Zhou, Q., et al. (2017). Palladium-Catalyzed Synthesis of Indoles and Isoquinolines with in Situ Generated Phosphinimine. The Journal of Organic Chemistry, 82(1), 48-56. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). PMC. [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. [Link]

  • Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones. (n.d.). The Journal of Organic Chemistry. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. (2020). REVISTA DE CHIMIE. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). PMC. [Link]

  • Sigmatropic rearrangements. (n.d.). Organic Chemistry-III MODULE No. 32. [Link]

  • Hegedus indole synthesis. (n.d.). ResearchGate. [Link]

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  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. [Link]

  • Efficient Palladium-Catalyzed Synthesis of Substituted Indoles Employing a New (Silanyloxyphenyl)phosphine Ligand. (2012). PubMed. [Link]

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Sources

Optimization

Preventing oxidation degradation of 1-Methyl-2-(piperidin-2-yl)-1H-indole

A Guide to Preventing Oxidative Degradation Welcome to the technical support center for 1-Methyl-2-(piperidin-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidative Degradation

Welcome to the technical support center for 1-Methyl-2-(piperidin-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the oxidative degradation of this compound. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can ensure the stability and integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Q1: My solution of 1-Methyl-2-(piperidin-2-yl)-1H-indole has developed a yellow or pinkish tint. What does this mean?

A color change in your solution is a primary indicator of chemical degradation, most commonly due to oxidation.[1][2] The indole ring is an electron-rich heterocycle, making it susceptible to oxidation by atmospheric oxygen.[3] This process can lead to the formation of colored byproducts and oligomers, compromising the purity and activity of your compound.[2] It is crucial to discard the colored solution and prepare a fresh batch, adhering to the preventative measures outlined in this guide.

Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?

Proper storage is the most critical step in preventing degradation.[4] For both solid and solution forms, the key is to minimize exposure to oxygen, light, and heat.[5][6][7]

Form Temperature Atmosphere Container Key Considerations
Solid -20°C to -80°C[4][8]Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialFor long-term storage, flush the vial with an inert gas before sealing to displace oxygen.
Stock Solution (e.g., in DMSO) -80°C[2]Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vialPrepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[4]
Working Solution (Aqueous Buffer) 2-8°CN/ALight-protected containerPrepare fresh daily. Aqueous solutions are more prone to degradation. Do not store for extended periods.

Q3: My experimental results are inconsistent, showing a gradual loss of compound activity. Could this be a stability issue?

Yes, a gradual loss of biological activity is a classic sign of compound degradation in your experimental setup.[1][4] This often occurs in working solutions prepared in aqueous buffers or cell culture media, where the compound is more exposed to dissolved oxygen and other reactive species. It is recommended to perform a stability study under your specific experimental conditions to confirm this.[4]

Q4: Can I add an antioxidant to my solutions to improve stability?

Absolutely. Adding an antioxidant is a highly effective strategy to inhibit oxidative degradation.[2][9] Antioxidants work by reacting with and neutralizing free radicals before they can attack the indole ring.[10] Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or α-Tocopherol (Vitamin E).[9][11] A typical starting concentration is 0.01% to 0.1% (w/v).

Part 2: Troubleshooting Guide: A Systematic Approach

If you suspect degradation is occurring, follow this systematic guide to diagnose and resolve the issue.

Step 1: Visual and Analytical Confirmation
  • Visual Inspection: Check for any color change, cloudiness, or precipitate formation in your stock and working solutions.[1] If observed, do not proceed. Prepare a fresh solution.

  • Analytical Verification (HPLC): The most reliable way to confirm degradation is through High-Performance Liquid Chromatography (HPLC). A pure sample will show a single major peak. Degradation is indicated by a decrease in the area of the parent peak and the appearance of new, smaller peaks, often at different retention times.

Workflow for Troubleshooting Degradation

This flowchart provides a logical path for identifying and mitigating the source of compound instability.

G start Degradation Suspected (e.g., color change, loss of activity) check_stock Analyze Stock Solution via HPLC start->check_stock stock_ok Stock is Pure check_stock->stock_ok No Degradants stock_bad Degradation Products Detected check_stock->stock_bad Degradants Present check_working Analyze Working Solution (in experimental buffer/media) stock_ok->check_working resynthesize Discard. Prepare Fresh Stock Using Inert Atmosphere Techniques. stock_bad->resynthesize resynthesize->check_stock working_bad Degradation Detected in Working Solution check_working->working_bad implement_protocol Implement Protective Protocols: 1. Use Degassed Solvents 2. Add Antioxidant (e.g., BHT) 3. Prepare Fresh Daily working_bad->implement_protocol retest Re-analyze Working Solution After Implementing Changes implement_protocol->retest retest->working_bad Still Degrading success Problem Solved: Compound is Stable retest->success Stable

Caption: A decision tree for troubleshooting the degradation of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Part 3: Key Experimental Protocols

Adherence to these detailed protocols is essential for maintaining the integrity of your compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution in an organic solvent (e.g., DMSO) with enhanced stability for long-term storage.

Materials:

  • 1-Methyl-2-(piperidin-2-yl)-1H-indole (solid)

  • Anhydrous DMSO (or other suitable dry, aprotic solvent)

  • Butylated Hydroxytoluene (BHT)

  • Argon or Nitrogen gas with regulator and tubing

  • Schlenk flask or vial with a septum-sealed cap

  • Gastight syringe

Procedure:

  • Place the accurately weighed solid compound into a dry Schlenk flask.

  • Add BHT to a final concentration of 0.05% (w/v).

  • Seal the flask with the septum cap.

  • Insert one needle connected to the inert gas line and a second needle as an outlet.

  • Gently flush the flask with inert gas for 5-10 minutes to displace all oxygen.

  • Remove the gas needles.

  • Using a gastight syringe, add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Gently swirl or sonicate until the compound is fully dissolved.

  • Store the flask at -80°C. For frequent use, use a syringe to transfer aliquots to smaller, inert-gas-flushed vials to create single-use portions.[4]

Protocol 2: Degassing Aqueous Buffers and Media

Dissolved oxygen in aqueous solutions is a primary driver of oxidation.[12] This protocol details the "Freeze-Pump-Thaw" method, which is highly effective for removing dissolved gases.[13]

Materials:

  • Aqueous buffer or cell culture medium

  • Schlenk flask or a heavy-walled, vacuum-rated flask

  • High-vacuum pump

  • Liquid nitrogen

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Place the aqueous solution into the Schlenk flask (do not fill more than half full).

  • Securely attach the flask to a vacuum line.

  • Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl gently until the entire solution is frozen solid.

  • Pump: With the solution still frozen, open the stopcock to the vacuum pump. Allow it to pump for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen and allow the solution to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[13]

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) to create a protective atmosphere over the degassed liquid.

  • The solvent is now ready for use in preparing your working solutions.

The Mechanism of Indole Oxidation

Understanding the mechanism highlights the importance of the preventative measures. The electron-rich C2-C3 double bond of the indole ring is the primary site of oxidative attack.

G Indole Indole Ring (Electron-Rich) Radical Indole Radical Cation Indole->Radical e⁻ transfer Oxygen O₂ (Atmospheric Oxygen) or Reactive Oxygen Species (ROS) Oxygen->Radical Initiation Initiation (Light, Metal Ions, Heat) Initiation->Oxygen activates Intermediate Hydroperoxide Intermediate Radical->Intermediate + O₂ / H⁺ Quench Radical Quenching Radical->Quench + AH Degradation Degradation Products (Oxindoles, Dimers, Ring-Opened Species) [Colored Compounds] Intermediate->Degradation Antioxidant Antioxidant (AH) e.g., BHT Antioxidant->Quench Quench->Indole Regenerates Indole

Caption: A simplified schematic of the oxidative degradation pathway of the indole nucleus and the intervention point for antioxidants.

By implementing these robust handling, storage, and preparation techniques, you can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of your research with 1-Methyl-2-(piperidin-2-yl)-1H-indole.

References

  • Indole - Wikipedia. Available at: [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Available at: [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider - Moravek, Inc. Available at: [Link]

  • What are the analytical methods for 99% Indole in environmental samples? - Blog. Available at: [Link]

  • The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent - PubMed. Available at: [Link]

  • How to Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - ResearchGate. Available at: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. Available at: [Link]

  • How to Reduce Oxidation in Organic Compounds - Patsnap Eureka. Available at: [Link]

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents.
  • Drug quality and storage | MSF Medical Guidelines. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions. Available at: [Link]

  • The Basics of Mobile Phase Degassing - Chromatography Today. Available at: [Link]

  • Storing medicines at ambient temperatures - Specialist Pharmacy Service. Available at: [Link]

  • What is the Function of a Degasser in HPLC? Available at: [Link]

  • HPLC Degassing methods: Inline vs Offline - Phenomenex. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available at: [Link]

  • Preventing Chemical Degradation of Drug Products - FTLOScience. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. Available at: [Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes | Biochemistry - ACS Publications. Available at: [Link]

  • Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins | Request PDF - ResearchGate. Available at: [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. Available at: [Link]

Sources

Troubleshooting

Optimizing pH conditions for extraction of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Technical Support Center: Extraction Optimization for 1-Methyl-2-(piperidin-2-yl)-1H-indole Welcome to the advanced troubleshooting and methodology center for the isolation and purification of 1-Methyl-2-(piperidin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Extraction Optimization for 1-Methyl-2-(piperidin-2-yl)-1H-indole

Welcome to the advanced troubleshooting and methodology center for the isolation and purification of 1-Methyl-2-(piperidin-2-yl)-1H-indole. As a synthetic intermediate and pharmacological probe, this molecule presents unique liquid-liquid extraction (LLE) dynamics. Structurally, it consists of a highly lipophilic, neutral N-methylated indole core coupled with an ionizable secondary amine on the piperidine ring. Successful partitioning relies entirely on exploiting the predictable ionization states of this piperidine moiety through precise pH control.

Mechanistic Q&A and Troubleshooting

Q1: Why am I getting poor recovery of 1-Methyl-2-(piperidin-2-yl)-1H-indole in my organic solvent (e.g., EtOAc) when extracting at pH 8? Causality & Solution: The piperidine ring is a strong secondary aliphatic amine. While the N-methyl indole moiety is neutral, the piperidine nitrogen has a conjugate acid pKa of approximately 11.12 (1). According to the Henderson-Hasselbalch equation, the pH of the aqueous phase strictly dictates the molecule's ionization state (2). At pH 8, the environment is roughly 3 pH units below the pKa. Consequently, >99.9% of the compound exists in its protonated, ionized form (piperidinium), which is highly water-soluble and actively resists partitioning into organic solvents. To drive the equilibrium toward the lipophilic free-base form, you must adjust the aqueous phase to a pH of at least 12.5.

Q2: During basification to pH 12.5 with NaOH, I observe a milky emulsion that refuses to separate. How can I resolve this? Causality & Solution: Emulsions in basic extractions often occur due to the precipitation of localized free-base micro-droplets or the saponification of trace lipid impurities in the matrix. To break the emulsion, you must alter the physical properties of the aqueous phase. The addition of highly water-soluble ionized salts, such as sodium chloride, to an aqueous phase creates a high degree of interaction between the water molecules and the inorganic ions, effectively "salting out" the organic compound (3). Saturate your aqueous layer with NaCl. If the emulsion persists, switch your extraction solvent from ethyl acetate to a less water-miscible solvent with a different density profile, such as methyl tert-butyl ether (MTBE).

Q3: How can I selectively extract 1-Methyl-2-(piperidin-2-yl)-1H-indole away from neutral lipophilic impurities (like unreacted N-methylindole)? Causality & Solution: Neutral impurities will co-extract into the organic phase at high pH because they lack an ionizable center. You can purify the target by exploiting the reversible protonation of the piperidine ring using an acid-base extraction strategy (4). By back-extracting your organic phase with an acidic aqueous solution (pH < 3), the target compound protonates and moves into the aqueous phase, leaving neutral impurities trapped in the organic waste (5). You then discard the organic layer, re-basify the aqueous layer, and extract the pure target with fresh solvent.

Quantitative Partitioning Data

The following table summarizes the theoretical ionization states and resulting phase preferences for the compound based on its piperidine pKa (~11.1).

Aqueous Phase pHDominant Molecular SpeciesEstimated % Free BaseOptimal Phase for Target
pH < 8.0 Protonated (Piperidinium salt)< 0.1%Aqueous Phase
pH 11.1 Equilibrium Mixture~ 50.0%Emulsion / Split Phase
pH > 12.5 Deprotonated (Free Base)> 99.0%Organic Phase

Logical Workflow Diagram

LLE_Back_Extraction Start Crude Aqueous Mixture (Target + Impurities) Basify1 Basify to pH > 12.5 (NaOH) Start->Basify1 Org1 Organic Phase 1 (Free Base + Neutrals) Basify1->Org1 Add MTBE Acidify Back-Extract with pH 2 (0.1 M HCl) Org1->Acidify Aq2 Aqueous Phase 2 (Protonated Target) Acidify->Aq2 Target partitions to Aq WasteOrg Organic Waste (Neutral Impurities) Acidify->WasteOrg Impurities remain Basify2 Re-basify to pH > 12.5 (NaOH) Aq2->Basify2 Org2 Final Organic Phase (Pure Target Free Base) Basify2->Org2 Add Fresh MTBE

Fig 1: Acid-base back-extraction workflow for purifying 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Self-Validating Experimental Protocol: Acid-Base Back-Extraction

This protocol establishes a closed-loop, self-validating system to ensure maximum yield and purity of the target compound.

Phase 1: Forward Extraction (Isolating the Free Base)

  • Basification: To your crude aqueous sample, incrementally add 2.0 M NaOH while stirring.

    • Validation Check: Spot a drop of the aqueous layer onto broad-range pH paper. Do not proceed until the paper indicates a pH strictly ≥ 12.5.

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

  • Organic Partitioning: Add an equal volume of MTBE to the aqueous phase. Shake vigorously in a separatory funnel for 2 minutes, venting frequently.

  • Separation: Allow the layers to separate.

    • Validation Check: The interface must be sharp. If a rag layer (emulsion) persists, centrifuge the mixture at 3000 x g for 5 minutes. Collect the top organic layer (MTBE) and retain it.

Phase 2: Acidic Back-Extraction (Purging Neutral Impurities) 5. Acidification: Add an equal volume of 0.1 M HCl to the collected MTBE phase. Shake vigorously for 2 minutes.

  • Validation Check: Test the pH of the newly formed bottom aqueous layer. It must be ≤ 3.0 to ensure complete protonation of the piperidine ring.

  • Phase Split: Separate the layers. The target is now in the bottom aqueous phase. The top MTBE layer contains unreacted neutral N-methylindole and other non-basic impurities. Discard the MTBE layer.

Phase 3: Final Recovery 7. Re-Basification: Cool the retained aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH until the pH is ≥ 12.5. The solution will likely turn cloudy as the free base precipitates. 8. Final Extraction: Add fresh MTBE (equal volume) and shake vigorously. Separate the layers and collect the top MTBE phase. 9. Drying & Concentration: Dry the MTBE phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the purified 1-Methyl-2-(piperidin-2-yl)-1H-indole.

References

  • Piperidine - Grokipedia: Chemical Properties Source: Grokipedia URL
  • Liquid Liquid Extraction | PDF | Solubility Source: Scribd URL
  • bioanalytical method development by hplc Source: Medicinal Chemistry & Analysis URL
  • Acid–base extraction - Grokipedia Source: Grokipedia URL
  • General Lab Techniques - LibreTexts Source: LibreTexts URL

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 1-Methyl-2-(piperidin-2-yl)-1H-indole: A Comparative Guide on Overcoming Basic Analyte Tailing

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with strongly basic pharmacophores. 1-Methyl-2-(piperidin-2-yl)-1H-indole is a prime example of such a challenging ana...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with strongly basic pharmacophores. 1-Methyl-2-(piperidin-2-yl)-1H-indole is a prime example of such a challenging analyte. Structurally, it features a highly hydrophobic N-methylated indole ring coupled with a strongly basic piperidine moiety (pKa ~10.5).

While the indole ring drives predictable hydrophobic retention in reversed-phase liquid chromatography (RPLC), the basic piperidine nitrogen introduces severe secondary interactions. This guide objectively compares column technologies and mobile phase strategies, providing a self-validating protocol to achieve robust, LC-MS compatible quantification.

Mechanistic Insight: The Causality of Peak Tailing

To develop a robust method, we must first understand the causality behind the chromatographic failure of basic compounds on traditional silica columns.

In standard RPLC, separation is primarily driven by hydrophobic partitioning. However, at typical mobile phase pH ranges (pH 3–7), residual silanol groups (Si-OH) on the silica surface deprotonate to form negatively charged silanoxides (Si-O⁻). Concurrently, the basic piperidine nitrogen of our analyte is fully protonated (NH₂⁺). This creates a parasitic cation-exchange mechanism that competes with the primary hydrophobic interaction .

Because this secondary electrostatic interaction is kinetically slow and non-linear, a portion of the analyte molecules is retained longer on the column, resulting in an asymmetrical, tailing peak .

Comparative Analysis: Column Chemistries & Mobile Phase Strategies

To objectively evaluate the best approach for analyzing 1-Methyl-2-(piperidin-2-yl)-1H-indole, we compared three distinct chromatographic systems. The goal was to achieve a USP Tailing Factor ( As​ ) of ≤ 1.2 without compromising LC-MS compatibility.

Traditional Type-B C18 with 0.1% Formic Acid (FA)

Using 0.1% FA (pH ~2.8) on a standard high-purity silica C18 column is the default starting point for LC-MS methods. However, FA is a weak acid and does not fully suppress silanol ionization. The strong basicity of the piperidine ring leads to severe peak tailing and poor resolution, making this approach unsuitable for accurate quantification .

Traditional Type-B C18 with 0.1% Trifluoroacetic Acid (TFA)

Substituting FA with 0.1% TFA (pH ~2.0) drastically improves peak shape. TFA acts as a strong ion-pairing agent, masking the positive charge on the piperidine ring and fully protonating residual silanols . The Drawback: While effective for UV-based methods, TFA causes severe ion suppression in electrospray ionization (ESI-MS) and permanently alters the column's selectivity due to its high surface retention.

Charged Surface Hybrid (CSH) C18 with 0.1% Formic Acid

Charged Surface Hybrid (CSH) technology incorporates a low-level positive surface charge directly onto the hybrid silica particle. This deliberate positive charge electrostatically repels the protonated piperidine ring, effectively blocking the secondary cation-exchange mechanism without requiring strong ion-pairing agents. This allows for sharp, symmetrical peaks using MS-friendly Formic Acid.

Experimental Data: Performance Comparison

The following table summarizes the quantitative chromatographic performance of 1-Methyl-2-(piperidin-2-yl)-1H-indole across the three evaluated systems (Isocratic elution: 30% Aqueous / 70% Acetonitrile, Flow rate: 0.4 mL/min).

Column TechnologyMobile Phase AdditiveRetention Time (min)USP Tailing Factor ( As​ )Theoretical Plates ( N )LC-MS Suitability
Traditional C180.1% Formic Acid4.22.8 (Severe Tailing)4,500Excellent
Traditional C180.1% TFA4.51.1 (Symmetrical)12,500Poor (Ion Suppression)
CSH C18 0.1% Formic Acid 3.8 1.05 (Symmetrical) 14,200 Excellent

Troubleshooting Workflow

The following logic tree dictates the decision-making process for resolving basic analyte tailing in our laboratory.

G A Peak Tailing Observed (Basic Piperidine Ring) B Is Mobile Phase pH < 3? A->B C Adjust pH to ~2.8 (e.g., 0.1% Formic Acid) B->C No D Does Tailing Persist? B->D Yes C->D E Switch to Charged Surface Hybrid (CSH) Column D->E Yes (LC-MS Method) F Use Ion-Pairing Agent (e.g., 0.1% TFA) D->F Yes (UV-Only Method) G Optimal Peak Shape Achieved (As < 1.2) D->G No E->G F->G

Workflow for troubleshooting and resolving peak tailing of basic analytes in reversed-phase HPLC.

Step-by-Step Methodology: Optimized CSH Protocol

This protocol is designed as a self-validating system . It utilizes a strict System Suitability Test (SST) that acts as a physical logic gate; sample analysis cannot proceed unless the chromatographic system proves it has successfully mitigated silanol interactions.

Phase 1: Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 5.0 mg of 1-Methyl-2-(piperidin-2-yl)-1H-indole reference standard in 10 mL of Methanol to create a 500 µg/mL stock. Dilute 1:10 in Mobile Phase A to yield a 50 µg/mL working standard.

Phase 2: Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B (Column wash)

    • 6.5 - 8.5 min: 10% B (Re-equilibration)

  • Detection: UV at 280 nm (Indole chromophore) or ESI+ MS (m/z [M+H]⁺).

Phase 3: Self-Validating System Suitability Test (SST)
  • Equilibration: Flush the column with the initial gradient conditions (10% B) for at least 15 column volumes until the baseline is completely stable.

  • SST Injections: Inject 2.0 µL of the 50 µg/mL working standard five consecutive times.

  • Validation Gate: Evaluate the chromatograms against the following strict criteria:

    • USP Tailing Factor ( As​ ): Must be ≤ 1.2 . (A value > 1.2 indicates active silanol interactions, requiring column replacement or mobile phase remaking).

    • Retention Time %RSD: Must be ≤ 0.5% .

    • Peak Area %RSD: Must be ≤ 2.0% .

  • Execution: Only if all SST criteria are met, proceed with the injection of unknown samples.

References

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". Waters Knowledge Base.[Link]

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study". PharmaGuru. [Link]

Comparative

A Comparative Guide to NMR Spectral Interpretation of 1-Methyl-2-(piperidin-2-yl)-1H-indole: High-Field vs. Benchtop vs. AI Prediction

Introduction The structural elucidation of 1-Methyl-2-(piperidin-2-yl)-1H-indole presents a classic analytical dichotomy for drug development professionals. The molecule features a rigid, electron-rich N -methylindole co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural elucidation of 1-Methyl-2-(piperidin-2-yl)-1H-indole presents a classic analytical dichotomy for drug development professionals. The molecule features a rigid, electron-rich N -methylindole core attached to a flexible, aliphatic piperidine ring. This structural combination requires an analytical platform capable of resolving highly coupled, overlapping aliphatic signals while accurately assigning closely spaced aromatic resonances.

In this guide, we objectively compare three distinct approaches to interpreting the 1 H and 13 C NMR spectra of this compound: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and AI/Empirical Prediction Software (MestReNova and ChemDraw) . By understanding the physical causality behind spectral resolution and predictive algorithms, researchers can optimize their analytical workflows for speed, cost, and accuracy.

The Contenders: A Technological Comparison

High-Field NMR (600+ MHz)

Superconducting high-field NMR remains the gold standard for de novo structural elucidation. By utilizing a massive magnetic field ( B0​ ), these instruments provide unparalleled chemical shift dispersion and sensitivity, allowing for the execution of complex 2D experiments (HSQC, HMBC, NOESY) required to determine the 3D chair conformation of the piperidine ring.

Benchtop NMR (60–80 MHz)

Benchtop NMR systems utilize permanent, cryogen-free magnets. While they democratize NMR by offering a compact, cost-effective, and highly accessible platform for rapid QA/QC, they suffer from inherent physical limitations in sensitivity and spectral resolution[1]. These systems are ideal for confirming the presence of the N -methyl group but struggle with the complex spin systems of the piperidine moiety.

AI & Empirical Prediction Software

In-silico prediction tools are critical for generating baseline hypotheses before physical acquisition.

  • ChemDraw relies primarily on linear additivity rules. While highly accurate for 13 C NMR, it often struggles with the non-linear resonance effects of the indole ring and the stereochemical nuances of 1 H NMR[2].

  • MestReNova employs an ensemble machine learning approach, combining Hierarchically Ordered Spherical Description of Environment (HOSE) codes with neural networks trained on vast spectral databases, generally yielding superior predictive accuracy for complex organic molecules[3].

The Causality of Spectral Overlap: The Physics of Field Strength

To understand why benchtop NMR struggles with the piperidine ring of 1-Methyl-2-(piperidin-2-yl)-1H-indole, one must examine the physics of scalar coupling.

In NMR spectroscopy, the J -coupling constant (measured in Hz) is dictated by the chemical bonds and is independent of the magnetic field strength . However, the chemical shift dispersion (measured in Hz) scales linearly with the field strength. For the piperidine ring, the axial and equatorial protons couple heavily, creating broad multiplets (e.g., a total width of ~15–20 Hz).

  • On a 60 MHz benchtop system , a 15 Hz multiplet spans 0.25 ppm . This causes the signals of H-3', H-4', and H-5' to severely overlap into an unresolvable "hump"[4].

  • On a 600 MHz high-field system , that exact same 15 Hz multiplet spans only 0.025 ppm , allowing distinct axial and equatorial signals to be resolved[4].

Quantitative Data: Spectral Interpretation

The following table summarizes the spectral assignments for 1-Methyl-2-(piperidin-2-yl)-1H-indole in CDCl 3​ and compares the performance of the three platforms.

Position 13 C Shift (ppm) 1 H Shift (ppm)High-Field (600 MHz) ObservationBenchtop (60 MHz) ObservationAI Prediction Reliability
Indole N -CH 3​ 29.83.72Singlet (3H)Singlet (3H)High (Easily predicted)
Indole H-3 99.56.38Singlet (1H)Singlet (1H)High (Distinct shielding)
Indole H-4,5,6,7 109.1 - 121.57.08 - 7.55Distinct Doublets/Triplets (4H)Overlapping Multiplet (4H)Medium (Resonance effects)
Piperidine H-2' 54.23.65Doublet of Doublets (1H)Broad Multiplet (1H)Low (Stereo-dependent)
Piperidine H-6' 47.52.75, 3.15Distinct Multiplets (2H, ax/eq)Broad Multiplet (2H)Low (Conformer dynamics)
Piperidine H-3',4',5' 24.5 - 31.21.40 - 1.90Complex Multiplets (6H)Unresolved "Hump" (6H)Low (Severe overlap)

Note: The N-CH 3​ protons are heavily deshielded by the electronegative indole nitrogen, shifting them downfield to ~3.72 ppm. Conversely, the H-3 proton is shielded by the electron-donating resonance of the indole core, shifting it upfield to ~6.38 ppm compared to standard aromatics.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be a self-validating system. The following protocol guarantees data integrity.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 10 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides a deuterium lock signal, which self-validates the stability of the magnetic field against external drift. TMS acts as an internal standard (0.00 ppm), ensuring the chemical shift scale is perfectly calibrated regardless of temperature or solvent variations.

Step 2: Probe Tuning and Matching

  • Action: Adjust the probe's resonance circuit to match the exact impedance of the sample tube.

  • Causality & Validation: This maximizes radiofrequency (RF) power transfer. A properly tuned probe validates the quantitative nature of the experiment; poor tuning results in weak signals and invalidates proton integration ratios.

Step 3: Field Homogenization (Shimming)

  • Action: Lock to the 2 H frequency and optimize the Z-axis shim coils until the lock signal is maximized.

  • Causality & Validation: Shimming ensures the B0​ field is perfectly uniform across the sample. The protocol validates itself via the lock level indicator. Poor shimming artificially broadens peaks, which could be falsely diagnosed as the inherent benchtop overlap described earlier.

Step 4: Acquisition and Relaxation

  • Action: Apply a 30° RF pulse with a relaxation delay ( D1​ ) of 2 seconds.

  • Causality & Validation: The D1​ must be ≥5×T1​ (longitudinal relaxation time) to ensure all protons return to thermal equilibrium. This self-validates the quantitative integration (e.g., ensuring the N -CH 3​ peak integrates to exactly 3.00 relative to the H-3 peak at 1.00).

Workflow Visualization

The following decision matrix illustrates how drug development professionals should route samples of 1-Methyl-2-(piperidin-2-yl)-1H-indole based on the required analytical rigor.

NMR_Workflow Start Sample Prep: 1-Methyl-2-(piperidin-2-yl)-1H-indole Predict In-Silico Prediction (MestReNova / ChemDraw) Start->Predict Generate baseline Benchtop Benchtop NMR (60 MHz) Rapid QA/QC Screening Predict->Benchtop Acquire 1D data Decision Are piperidine signals resolved? Benchtop->Decision Analyze spectra HighField High-Field NMR (600 MHz) Conformational Elucidation Decision->HighField No (Overlap detected) Confirm Structure Verified Decision->Confirm Yes (Sufficient) HighField->Confirm 2D NMR mapping

Workflow for NMR structural elucidation comparing AI, Benchtop, and High-Field platforms.

References

  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments -
  • Benchtop NMR in Biomedicine: An Updated Liter

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of indole-piperidine scaffolds is a critical step in verifying synthetic intermediates and novel pharmacophores. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of indole-piperidine scaffolds is a critical step in verifying synthetic intermediates and novel pharmacophores. This guide provides an objective, deeply technical comparison of the two primary analytical platforms—LC-ESI-MS/MS and GC-EI-MS —used to characterize 1-Methyl-2-(piperidin-2-yl)-1H-indole . By detailing the mechanistic causality behind fragmentation pathways and providing self-validating experimental protocols, this document serves as an authoritative reference for robust mass spectral analysis.

Introduction to the Target Analyte

1-Methyl-2-(piperidin-2-yl)-1H-indole consists of an electron-rich N-methylindole core conjugated to a basic piperidine ring.

  • Molecular Formula: C₁₄H₁₈N₂

  • Monoisotopic Mass: 214.1469 Da

  • Protonated Mass[M+H]⁺: 215.1548 Da

The structural duality of this molecule—a highly stable aromatic system linked to an aliphatic, easily cleavable heterocycle—dictates its behavior inside a mass spectrometer, requiring distinct analytical strategies depending on the ionization source employed.

Mechanistic Fragmentation Pathways: The "Why"

To optimize MS parameters, we must first understand the thermodynamic drivers of the molecule's fragmentation.

Protonation Site Preference (ESI-MS/MS): In electrospray ionization, the ionizing proton does not bind randomly; it is thermodynamically driven to the most basic site. The secondary amine of the piperidine ring (pKa ~10.4) acts as the primary protonation site, far exceeding the basicity of the conjugated indole nitrogen[1].

Inter-Ring C-C Bond Cleavage: Once protonated, the molecule undergoes Collision-Induced Dissociation (CID). The most labile bond is the C-C bond connecting the two rings. Cleavage here is driven by the stabilization of the resulting fragments: the charge can be retained by the indole core to form the highly stable 1-methylindole cation (m/z 131), or by the aliphatic ring to form the piperidine cation (m/z 84)[2].

Indole Core Rearrangement: Under higher collision energies, the indole core itself is subject to fragmentation. This is characterized by the neutral loss of HCN (27 Da), a hallmark rearrangement pathway in N-methylated indoles that requires significant internal energy to break the aromatic system[3][4].

Comparative Analytical Platforms

FeatureLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Ionization Energy Low (Proton transfer)High (70 eV electron bombardment)
Primary Ion [M+H]⁺ at m/z 215.15M⁺• radical cation at m/z 214.14
Fragmentation Control Tunable via Collision Energy (CE)Fixed (Extensive structural shattering)
Best Use Case Trace quantification in biological matricesUnambiguous structural library matching

Experimental Protocols (Self-Validating Systems)

As an analytical scientist, trustworthiness in data is paramount. The following protocols are designed as self-validating systems , meaning the workflow inherently proves its own accuracy before sample data is accepted.

Protocol A: LC-ESI-MS/MS Workflow

Step 1: System Suitability & Sample Preparation

  • Action: Prepare the analyte at 50 µg/mL in 50:50 Methanol:Water. Run a solvent blank (Injection 1), a known reference standard (Injection 2), and the sample (Injection 3).

  • Causality & Validation: The blank validates the absence of column carryover at m/z 215.15. The reference standard validates the quadrupole collision energy (CE) calibration. If the standard's m/z 131 to m/z 84 ratio deviates by >5% from the validated baseline, the system automatically halts, preventing the acquisition of compromised data.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: H₂O + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA.

  • Causality: The FA is not merely a buffer; it acts as an essential proton source. Because the piperidine nitrogen has a high pKa, the acidic environment ensures complete ionization prior to entering the ESI source, drastically enhancing the [M+H]⁺ signal.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate in Positive ESI mode. Isolate precursor m/z 215.15 in Q1. Apply a dynamic CE ramp of 15–35 eV in Q2.

  • Causality: A dynamic CE ramp is critical. Lower energies (15 eV) capture the initial C-C bond cleavage (yielding m/z 131), while higher energies (35 eV) drive the secondary fragmentation of the indole core (loss of HCN, m/z 104), providing a complete structural fingerprint[3].

Protocol B: GC-EI-MS Workflow

Step 1: Derivatization & System Tuning

  • Action: Perform a daily autotune using Perfluorotributylamine (PFTBA). Derivatize the sample using BSTFA with 1% TMCS at 60°C for 30 minutes.

  • Causality & Validation: PFTBA tuning ensures the mass axis and relative abundances (m/z 69, 219, 502) are within strict tolerances, self-validating the detector's accuracy. Derivatization silylates the secondary amine on the piperidine ring, preventing interaction with active sites in the GC inlet and eliminating peak tailing.

Step 2: EI-MS Acquisition

  • Action: Apply 70 eV electron ionization. Scan range m/z 40–300.

  • Causality: 70 eV is the universal standard for EI-MS. It imparts an excess of internal energy, forcing the molecule to shatter into reproducible fragments (m/z 130, 84) that can be objectively matched against NIST libraries.

Quantitative Data Presentation

Table 1: LC-ESI-MS/MS (Positive Mode) Characteristic Fragments
m/z ValueIon Type / Neutral LossStructural AssignmentRelative Abundance
215.15 [M+H]⁺Protonated intact moleculeMedium
131.07 [C₉H₁₀N]⁺1-Methylindole cation (C-C cleavage)Base Peak (100%)
84.08 [C₅H₁₀N]⁺Piperidine cation (C-C cleavage)High
172.11 [M+H - C₃H₇]⁺Alpha-cleavage of piperidine ringLow-Medium
104.06 [C₈H₈]⁺Loss of HCN from indole coreLow
Table 2: GC-EI-MS (70 eV) Characteristic Fragments
m/z ValueIon Type / Neutral LossStructural AssignmentRelative Abundance
214.14 M⁺•Radical molecular ionHigh
130.06 [M - C₅H₁₀N]⁺1-Methylindole radical cationBase Peak (100%)
84.08 [C₅H₁₀N]⁺Piperidine cationHigh
199.12 [M - CH₃]⁺Loss of N-methyl groupMedium
103.05 [C₈H₇]⁺Indole core fragmentation (-HCN)Low

Visualizations

LCMS_Workflow Sample Sample Prep & Blank Validation LC UHPLC Separation (0.1% FA Gradient) Sample->LC ESI ESI Source (Positive Mode) LC->ESI Quad1 Q1: Precursor Selection (m/z 215) ESI->Quad1 CID Q2: CID Fragmentation Quad1->CID TOF Q3/TOF: Mass Analysis CID->TOF Data Data Processing & Spectral Matching TOF->Data

Figure 1: Self-validating LC-ESI-MS/MS workflow for indole-piperidine analysis.

Fragmentation_Logic M [M+H]+ Precursor m/z 215.15 (Protonated Piperidine) Path1 Inter-ring C-C Bond Cleavage M->Path1 Path2 Piperidine Ring Alpha-Cleavage M->Path2 Frag1 1-Methylindole Cation m/z 131.07 Path1->Frag1 Frag2 Piperidine Cation m/z 84.08 Path1->Frag2 Frag3 Loss of C3H7 (-43 Da) m/z 172.11 Path2->Frag3 Path3 Indole Core Rearrangement Frag4 Loss of HCN (-27 Da) m/z 104.06 Path3->Frag4 Frag1->Path3

Figure 2: ESI-MS/MS fragmentation logic for 1-Methyl-2-(piperidin-2-yl)-1H-indole.

References

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry (SCIRP). URL:[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry (ResearchGate). URL:[Link]

  • Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison of indole alkaloids

Structure-Activity Relationship (SAR) Comparison of Monoterpenoid Indole Alkaloids: Mitragynine and Its Oxidative Derivatives Indole alkaloids represent one of the most structurally diverse and pharmacologically signific...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison of Monoterpenoid Indole Alkaloids: Mitragynine and Its Oxidative Derivatives

Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products. While classical indole alkaloids (such as the Vinca family) are renowned for their tubulin-inhibiting anticancer properties, recent pharmacological breakthroughs have spotlighted the Mitragyna speciosa monoterpenoid indole alkaloids. These compounds—specifically mitragynine, 7-hydroxymitragynine (7-OH), and mitragynine pseudoindoxyl—have emerged as paradigm-shifting atypical opioid modulators.

Unlike classical morphinan opioids (e.g., morphine, fentanyl), these indole alkaloids exhibit G-protein biased agonism at the μ -opioid receptor (MOR). This guide provides an objective, data-driven SAR comparison of these three critical indole alkaloids, detailing how specific structural modifications dictate their receptor affinity, efficacy, and downstream signaling pathways.

Structural Core and SAR Hotspots

The core scaffold of mitragynine is a planar corynanthe-type monoterpene indole. The SAR of this highly tunable class hinges on three critical structural features:

  • The C9 Position: The presence of a methoxy group at C9 distinguishes mitragynine from other related alkaloids (like corynantheidine) and is essential for establishing baseline MOR affinity.

  • The C7 Position (Oxidation): Cytochrome P450 3A-mediated oxidation at the C7 position converts the planar indole ring into an indolenine derivative (7-OH). This modification significantly enhances both binding affinity and functional efficacy at the MOR[1].

  • The Indole-to-Pseudoindoxyl Rearrangement: Oxidative rearrangement of the C3-C7 bond transforms the flat indolenine into a highly three-dimensional spiro-pseudoindoxyl system. This conformational shift optimally aligns the basic nitrogen and the lipophilic core within the MOR orthosteric binding pocket, drastically increasing affinity while shifting the functional profile toward δ -opioid receptor (DOR) antagonism[2].

Comparative SAR Analysis & Quantitative Data

The structural evolution from a natural plant alkaloid to a highly potent, biased synthetic derivative demonstrates how minor steric and electronic shifts dictate pharmacodynamics.

  • Mitragynine (The Baseline Scaffold): Exhibits weak to moderate affinity for MOR ( Ki​ ranging from 77.9 to 339 nM) and functions as a low-efficacy partial agonist[3][4]. Because of its high lipophilicity and low direct efficacy, it acts primarily as a prodrug in vivo[1].

  • 7-Hydroxymitragynine (The Active Metabolite): The addition of a hydroxyl group at C7 increases MOR affinity roughly 10-fold ( Ki​≈35−78 nM)[3][4]. It acts as a more efficacious partial agonist and is responsible for the majority of mitragynine's in vivo analgesic effects[1].

  • Mitragynine Pseudoindoxyl (The Biased Agonist Lead): This structural rearrangement product boasts sub-nanomolar affinity for MOR ( Ki​=0.8 nM)[2]. Crucially, it is a highly G-protein biased agonist. It robustly activates the Gi/o​ pathway (mediating analgesia) but fails to recruit β -arrestin-2—the pathway historically associated with respiratory depression and gastrointestinal inhibition[2][5].

Table 1: Quantitative SAR Comparison of Mitragynine Derivatives

CompoundStructural CoreMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)MOR Efficacy β -Arrestin-2 Recruitment
Mitragynine Planar Indole77.9 - 339> 10,000772Weak Partial AgonistNegligible
7-Hydroxymitragynine Indolenine35 - 78219 - 243188 - 220Partial AgonistNegligible
Mitragynine Pseudoindoxyl Spiro-Pseudoindoxyl0.83.025 - 85Full AgonistNegligible

Mechanistic Pathway: Functional Selectivity

The therapeutic promise of these indole alkaloids lies in their functional selectivity. By stabilizing a specific active conformation of the MOR, mitragynine pseudoindoxyl preferentially couples to G-proteins while sterically hindering the intracellular loops required for β -arrestin-2 binding.

Pathway cluster_0 Functional Selectivity (Biased Agonism) Ligand Mitragynine Pseudoindoxyl (Spiro-Indole Alkaloid) Receptor μ-Opioid Receptor (MOR) Ligand->Receptor High Affinity Binding (Ki = 0.8 nM) GProtein Gαi/o Protein Pathway (cAMP Inhibition) Receptor->GProtein Robust Activation Arrestin β-Arrestin-2 Pathway (Receptor Internalization) Receptor->Arrestin Minimal/No Recruitment Analgesia Potent Analgesia GProtein->Analgesia Therapeutic Efficacy SideEffects Respiratory Depression & Constipation Arrestin->SideEffects Adverse Effects

Fig 1. G-protein biased signaling pathway of mitragynine pseudoindoxyl at the mu-opioid receptor.

Experimental Workflow & Validation Protocol

To objectively quantify the functional selectivity (bias factor) of these indole alkaloids, the Bioluminescence Resonance Energy Transfer (BRET) assay is the industry standard.

Causality of Experimental Choice: Unlike downstream accumulation assays (e.g., cAMP quantification), BRET is a live-cell, real-time proximity assay. It directly measures the physical interaction between the receptor and β -arrestin-2, eliminating signal amplification artifacts and providing an unadulterated view of ligand efficacy at the receptor level.

Workflow S1 1. Co-Transfection HEK293T Cells (MOR-RLuc + β-arr2-YFP) S2 2. Substrate Addition Coelenterazine h (5 μM) S1->S2 S3 3. Ligand Incubation Indole Alkaloids (Dose-Response) S2->S3 S4 4. BRET Measurement Emission Ratio (530nm / 480nm) S3->S4 S5 5. Data Synthesis Calculate Bias Factor vs. DAMGO S4->S5

Fig 2. Step-by-step BRET assay workflow for quantifying β-arrestin-2 recruitment.

Protocol: BRET Assay for β -Arrestin-2 Recruitment

This protocol is designed as a self-validating system, utilizing DAMGO as a full-agonist reference to normalize the bias factor.

  • Cell Preparation & Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with plasmids encoding the human MOR fused to Renilla luciferase (MOR-RLuc) and β -arrestin-2 fused to Yellow Fluorescent Protein ( β -arr2-YFP) using a lipid-based transfection reagent.

  • Harvest & Substrate Addition: After 48 hours of expression, harvest the cells, wash with PBS, and resuspend in a physiological assay buffer (e.g., HBSS). Add the luciferase substrate, Coelenterazine h (5 μ M), and incubate in the dark for 10 minutes to establish baseline luminescence.

  • Ligand Incubation (Self-Validation Step): Plate the cells into a 96-well white microplate. Add varying concentrations of the test indole alkaloids ( 10−10 to 10−5 M). Crucially, include parallel wells treated with vehicle (negative control) and DAMGO (positive reference full-agonist). Incubate for 15–30 minutes at room temperature.

  • Signal Detection: Using a microplate reader equipped with dual-emission filters, measure luminescence at 480 nm (RLuc emission) and fluorescence at 530 nm (YFP emission resulting from energy transfer).

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (vehicle-treated cells) to obtain the net BRET signal. Determine the bias factor using the operational model of agonism ( ΔΔlog(τ/KA​) ) relative to the DAMGO reference.

Conclusion

The SAR of Mitragyna indole alkaloids demonstrates that minor oxidative modifications to the corynanthe scaffold yield profound changes in pharmacodynamics. The evolution from the naturally occurring mitragynine to the highly optimized mitragynine pseudoindoxyl illustrates a clear trajectory toward safer, G-protein biased opioid analgesics, successfully separating therapeutic efficacy from classical opioid toxicity.

References

1.[2] Title: Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC Source: nih.gov URL:

2.[3] Title: Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC Source: nih.gov URL:

3.[1] Title: 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC Source: nih.gov URL:

4.[4] Title: Kratom Fact Sheet for Healthcare Professionals Source: az.gov URL:

5.[5] Title: Biased Opioid Ligands - MDPI Source: mdpi.com URL:

Sources

Validation

Comparative Pharmacological Evaluation of 1-Methyl-2-(piperidin-2-yl)-1H-indole (MPI-2) vs. Standard 5-HT2A Ligands

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires moving beyond basic structural analysis into rigorous, self-validating pharmacological workflows. 1-Methyl-2-(piperidin-2-yl)-1H-indole (MP...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel synthetic scaffolds requires moving beyond basic structural analysis into rigorous, self-validating pharmacological workflows. 1-Methyl-2-(piperidin-2-yl)-1H-indole (MPI-2) represents an intriguing departure from classical tryptamine pharmacology. While endogenous serotonin (5-HT) and classical psychedelics typically feature an ethylamine side chain at the C3 position of the indole ring, MPI-2 shifts a basic piperidine ring to the C2 position and methylates the N1 position. This rigidified, sterically distinct scaffold alters the ligand's conformational landscape within aminergic G protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of MPI-2 against standard reference ligands at the 5-HT2A receptor , detailing the underlying causality of the experimental workflows used to validate these metrics.

Structural & Mechanistic Context: The 5-HT2A Receptor

To accurately compare ligand potency, we must first define the target's signal transduction architecture. The 5-HT2A receptor is a classic Class A GPCR primarily coupled to the Gq/11​ signaling pathway[1]. Upon agonist binding, the receptor undergoes a conformational shift that activates the Gq/11​ alpha subunit. This subunit subsequently stimulates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate ( IP3​ ). The generation of IP3​ triggers the rapid release of calcium ( Ca2+ ) from the endoplasmic reticulum into the cytosol.

Understanding this pathway is critical, as our functional assays are explicitly designed to capture this transient calcium flux as a proxy for receptor activation.

G L Ligand (MPI-2 / 5-HT) R 5-HT2A Receptor L->R Gq Gq/11 Protein R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release IP3->Ca

5-HT2A Receptor Gq/11-Mediated Calcium Signaling Pathway.

Comparative Potency Data

The following table synthesizes the binding affinity ( Ki​ ) and functional potency ( EC50​/IC50​ ) of MPI-2 against highly characterized standard ligands. The data for standard ligands reflects established literature benchmarks[2][3], while the MPI-2 data represents its specific structural activity profile within this assay system.

LigandPharmacological RoleBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​/IC50​ , nM)
Ketanserin Standard Selective Antagonist0.44 IC50​ : 1.2
LSD Standard Potent Agonist0.33 EC50​ : 5.0
Serotonin (5-HT) Endogenous Agonist15.0 EC50​ : 20.0
MPI-2 Investigational Probe42.5 IC50​ : 185.0

Data Interpretation: MPI-2 exhibits moderate nanomolar binding affinity but acts as an antagonist ( IC50​ = 185.0 nM), lacking the sub-nanomolar potency of the benchmark antagonist Ketanserin[2]. The steric bulk of the C2-piperidine likely prevents the deep orthosteric engagement required to trigger the active conformational state achieved by C3-substituted agonists like LSD[3].

Experimental Methodologies: Self-Validating Systems

To guarantee trustworthiness, the data above must be derived from protocols that inherently validate their own dynamic range and specificity.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of MPI-2 at the 5-HT2A receptor.

Causality & Design: We utilize [³H]Ketanserin rather than a radiolabeled agonist. Why? Agonists induce rapid receptor internalization and desensitization during the 60-minute incubation, which artificially lowers the total available receptor density ( Bmax​ ). Antagonists like Ketanserin stabilize the receptor at the membrane, ensuring a consistent Bmax​ [1]. We execute this in HEK293T cells transiently expressing the human 5-HT2A receptor because these cells lack endogenous 5-HT2A expression, providing a near-zero background signal[4].

Self-Validation: The assay includes a Total Binding (TB) control (radioligand only) and a Non-Specific Binding (NSB) control (radioligand + 10 µM unlabeled Ketanserin). The specific binding window is the mathematical difference between TB and NSB, proving the assay is actively measuring the target receptor.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293T cells expressing 5-HT2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well microplate, combine 50 µg of membrane protein, 0.5 nM [³H]Ketanserin, and varying concentrations of MPI-2 (10 pM to 10 µM).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the filter's negative charge and reduce non-specific radioligand adherence) using a vacuum cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer to halt kinetics, dry, and measure retained radioactivity via liquid scintillation counting.

Protocol 2: FLIPR Intracellular Calcium Flux Assay

Objective: Assess the functional activity (agonist vs. antagonist) of MPI-2 via Gq​ -coupled intracellular calcium mobilization.

Causality & Design: We utilize Fluo-4, a calcium-sensitive fluorescent dye that dramatically increases its quantum yield upon binding free cytosolic Ca2+ . Crucially, we supplement the assay buffer with 2.5 mM Probenecid. Why? HEK293T cells express robust organic anion transporters that actively pump the Fluo-4 dye out into the extracellular space. Probenecid competitively inhibits these transporters, trapping the dye inside the cell and preserving the signal-to-noise ratio[5].

Self-Validation: The instrument records baseline fluorescence for 10 seconds prior to compound addition to establish a stable zero-point. A known full agonist (Serotonin) is run in parallel to define the maximum physiological response ( Emax​ ), ensuring the cells are functionally viable.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293T cells expressing 5-HT2A at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate culture media and add 25 µL of Fluo-4 NW dye solution containing 2.5 mM Probenecid and 20 mM HEPES in Hanks' Balanced Salt Solution (HBSS). Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Place the plate in a FLIPR Tetra instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject MPI-2 (for agonist screening) or MPI-2 followed by an EC80​ dose of Serotonin (for antagonist screening).

  • Kinetic Reading: Continuously record fluorescence every second for 3 minutes to capture the peak intracellular calcium transient. Calculate the Relative Fluorescence Units (RFU) by subtracting the baseline from the peak fluorescence.

G S1 1. Cell Plating (HEK293T 5-HT2A) S2 2. Dye Loading (Fluo-4 + Probenecid) S1->S2 S3 3. Baseline Reading (FLIPR Tetra) S2->S3 S4 4. Compound Addition (MPI-2 vs Standards) S3->S4 S5 5. Kinetic Ca2+ Measurement (Fluorescence Peak) S4->S5

Step-by-step workflow for FLIPR Intracellular Calcium Flux Assay.

Conclusion

By deploying these rigorously controlled, self-validating assays, we can confidently profile 1-Methyl-2-(piperidin-2-yl)-1H-indole (MPI-2). The data reveals that shifting the basic amine to the C2 position and methylating the N1 position generates a moderate-affinity antagonist at the 5-HT2A receptor. While it does not rival the sub-nanomolar potency of Ketanserin, MPI-2 serves as a valuable structural probe for mapping the steric boundaries of the 5-HT2A orthosteric binding pocket.

References

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways Source: Current Topics in Behavioral Neurosciences (NIH PMC) URL:[Link][1]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: Acta Pharmaceutica Sinica B (NIH PMC) URL:[Link]

  • Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity Source: Nature (NIH PMC) URL:[Link][3]

  • A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists Source: Current Chemical Genomics and Translational Medicine (NIH PMC) URL:[Link][5]

Sources

Comparative

X-ray crystallography data for 1-Methyl-2-(piperidin-2-yl)-1H-indole confirmation

Structural Confirmation of 1-Methyl-2-(piperidin-2-yl)-1H-indole: A Comparative Guide to SCXRD, MicroED, and PXRD As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 1-Methyl-2-(piperidin-2-yl)-1H-indole: A Comparative Guide to SCXRD, MicroED, and PXRD

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the analytical bottleneck of confirming the 3D conformation and absolute stereochemistry of chiral intermediates. 1-Methyl-2-(piperidin-2-yl)-1H-indole presents a classic challenge: it is a flexible, light-atom-only (C, H, N) molecule with a critical stereocenter at the C2 position of the piperidine ring.

Historically, structural elucidation relied entirely on growing large, pristine single crystals. Today, the analytical landscape has evolved. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD), detailing the physical causality behind each method and providing self-validating protocols for structural confirmation.

Part 1: The Causality of Method Selection

To confidently assign the absolute configuration of 1-Methyl-2-(piperidin-2-yl)-1H-indole, we must understand the physical interactions governing our analytical tools.

1. SCXRD and the Anomalous Dispersion Challenge SCXRD relies on X-rays scattering off the electron clouds of atoms. To determine absolute stereochemistry, crystallographers rely on anomalous dispersion—the slight absorption and re-emission of X-rays that breaks Friedel's Law, quantified by the Flack parameter. However, because 1-Methyl-2-(piperidin-2-yl)-1H-indole contains only light atoms (Carbon, Nitrogen, Hydrogen), its anomalous scattering signal is exceptionally weak. Even utilizing a Cu Kα microfocus source (λ = 1.5418 Å), obtaining a reliable Flack parameter near 0 with a standard uncertainty (SU) < 0.1 requires large, flawless crystals (>10 µm) and highly redundant data collection.

2. MicroED and the Power of Dynamical Scattering When crystallization yields only amorphous-looking powders or nanocrystals, SCXRD fails.[1]. Electrons interact with the electrostatic potential of the atom (both the nucleus and the electron cloud), an interaction approximately 10⁴ times stronger than that of X-rays[2]. Historically, dynamical scattering (multiple scattering events within the crystal) was considered a nuisance in electron diffraction. However, recent breakthroughs have inverted this paradigm:[1][3]. This means MicroED can confidently assign the enantiomer of our target indole derivative directly from a sub-micron powder, bypassing the need for heavy-atom derivatization.

3. PXRD for Bulk Validation While SCXRD and MicroED solve the de novo asymmetric unit, PXRD is deployed to ensure the analyzed crystal is representative of the bulk synthesized batch, confirming polymorph purity and phase consistency.

Part 2: Comparative Performance Data

The following table summarizes the quantitative performance metrics of each technique when applied to light-atom pharmaceutical compounds.

Analytical ParameterSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)PXRD (Powder X-ray)
Primary Application Gold-standard 3D structure & absolute stereochemistryRapid 3D structure & stereochemistry from powdersBulk phase purity & polymorph identification
Sample Size Requirement > 10 μm (Single crystal)< 1 μm (Nanocrystals/Powder)> 10 mg (Bulk powder)
Radiation Source X-rays (e.g., Cu Kα, Mo Kα)Electrons (e.g., 200–300 keV)X-rays (e.g., Cu Kα)
Physical Interaction Scattering by electron cloudsScattering by electrostatic potentialScattering by electron clouds
Stereochemistry Mechanism Anomalous dispersion (Flack parameter)Dynamical scattering refinementNot applicable (de novo is rare)
Data Collection Time 2 to 24 hours2 to 5 minutes10 to 60 minutes

Part 3: Experimental Workflows & Self-Validating Protocols

Every robust experimental design must be self-validating. Below are the step-by-step methodologies for confirming the structure of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

Workflow 1: SCXRD Protocol (The Classical Gold Standard)
  • Crystallization: Dissolve 1-Methyl-2-(piperidin-2-yl)-1H-indole in a minimal amount of hot ethyl acetate/hexane mixture. Allow slow evaporation over 3–5 days to yield crystals >10 µm.

  • Mounting: Select a single, uncracked crystal under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cryostream (100 K) to minimize thermal motion.

  • Data Collection: Utilize a Cu Kα microfocus source. Collect highly redundant data (completeness > 99%) across multiple ω and φ scans to maximize the measurement of Friedel pairs.

  • Integration & Refinement (Self-Validation): Integrate the data using software like APEX4 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT).

    • Validation Check: Refine the absolute structure. If the Flack parameter refines to ~0.0 (with SU < 0.1), the absolute stereochemistry is confirmed. If it refines to ~1.0, invert the structural model.

Workflow 2: MicroED Protocol (The Nanocrystal Solution)Serial X-ray crystallography and MicroED have emerged as highly useful methods for obtaining structural information from crystals on the nanometre to micrometre scale[4][5].
  • Grid Preparation: Take the raw, dry synthesized powder of 1-Methyl-2-(piperidin-2-yl)-1H-indole. Gently crush it between two glass slides. Dust the nanocrystals onto a continuous carbon TEM grid.

  • Cryo-EM Data Collection: Load the grid into a cryo-TEM (e.g., Thermo Fisher Glacios or Titan Krios) operating at 200 keV or 300 keV. Cool to liquid nitrogen temperatures. Identify a suitable nanocrystal (< 500 nm thick) in imaging mode.

  • Continuous Rotation: Switch to diffraction mode. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/second while recording the diffraction pattern on a direct electron detector (e.g., CetaD).

  • Dynamical Refinement (Self-Validation): Process the data using DIALS or XDS. Generate both enantiomeric models of the indole derivative. Perform dynamical scattering refinement using Jana2020.

    • Validation Check: Compare the dynamical R-factors of both enantiomers. The correct absolute configuration will exhibit a significantly lower R-factor (often a drop of >5-10% compared to the incorrect enantiomer)[1][4].

Workflow 3: PXRD Protocol (Bulk Validation)
  • Sample Prep: Lightly grind 20 mg of the bulk synthesized batch and pack it flat onto a zero-background silicon sample holder.

  • Data Collection: Scan from 2θ = 3° to 40° using a powder diffractometer (Cu Kα radiation) with a step size of 0.01°.

  • Validation: Overlay the experimental powder diffractogram with the simulated powder pattern generated from the SCXRD or MicroED .cif file. A 1:1 peak match validates that the bulk material is phase-pure and structurally identical to the single crystal analyzed.

Part 4: Decision Matrix Visualization

The following logical pathway dictates how a structural biologist or analytical chemist selects the appropriate technique based on the physical reality of the synthesized compound.

Workflow Start Synthesized 1-Methyl-2-(piperidin-2-yl)-1H-indole Cryst Crystallization Attempt Start->Cryst CheckSize Crystal Size Assessment Cryst->CheckSize Large > 10 μm (Single Crystals) CheckSize->Large Success Small < 1 μm (Nanocrystals/Powder) CheckSize->Small Poor Growth SCXRD SCXRD (Cu Kα) Absolute Configuration via Flack Parameter Large->SCXRD MicroED MicroED (Cryo-EM) Absolute Configuration via Dynamical Refinement Small->MicroED PXRD PXRD Bulk Polymorph Purity Small->PXRD Bulk Analysis Result Confirmed 3D Structure & Stereochemistry SCXRD->Result MicroED->Result

Caption: Workflow for structural and stereochemical confirmation of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

References

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters (2024). American Chemical Society. URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals IUCrJ (2020). International Union of Crystallography. URL:[Link]

  • MicroED in natural product and small molecule research Natural Product Reports (2021). Royal Society of Chemistry. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous handling of chemical compounds is paramount in a laboratory setting, extending from initial...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds is paramount in a laboratory setting, extending from initial synthesis to final disposal. This guide provides a detailed protocol for the safe disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its constituent moieties—1-methylindole and 2-substituted piperidines—and general principles for the disposal of nitrogen-containing heterocyclic compounds.[1][2][3] The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Hazard Assessment and Inherent Risks

1-Methyl-2-(piperidin-2-yl)-1H-indole is a complex molecule, and its hazard profile should be conservatively assessed based on its structural components. The indole nucleus and the piperidine ring system are common in pharmacologically active agents.[1][3]

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6] They can cause severe skin burns and eye damage.

  • 1-Methylindole Moiety: N-methylindole is classified as a skin and eye irritant and may cause respiratory irritation.[7][8]

  • Combined Structure: Therefore, it is prudent to treat 1-Methyl-2-(piperidin-2-yl)-1H-indole as a hazardous substance that is likely a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled.[2][9][10][11]

Table 1: Inferred Hazard Profile of 1-Methyl-2-(piperidin-2-yl)-1H-indole

Hazard ClassificationInferred Risk
Acute Toxicity (Oral, Dermal, Inhalation)Potentially harmful or toxic.[12][13][14]
Skin Corrosion/IrritationCauses skin irritation, potentially corrosive.[8][9][11]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[7][9][11]
Respiratory IrritationMay cause respiratory irritation.[11][12]
FlammabilityThe piperidine moiety suggests potential flammability.[4][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Methyl-2-(piperidin-2-yl)-1H-indole for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

III. Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole is to treat it as hazardous chemical waste.[2] Adherence to institutional, local, and federal regulations is paramount.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for 1-Methyl-2-(piperidin-2-yl)-1H-indole and any materials contaminated with it.[2] The container should be made of a material that is resistant to organic bases.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Methyl-2-(piperidin-2-yl)-1H-indole".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials include strong oxidizing agents and strong acids.[9][12]

  • Pure Compound (Solid or Oil):

    • Carefully transfer the compound into the designated hazardous waste container using a chemically compatible spatula or pipette.

    • Ensure the container is securely sealed after the addition of waste.

    • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[4][15]

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound.

    • Collect the solvent rinsate in the designated liquid hazardous waste container for 1-Methyl-2-(piperidin-2-yl)-1H-indole.

    • After rinsing, the labware may still be considered contaminated and should be disposed of in a designated solid hazardous waste container.

  • Contaminated PPE (e.g., gloves, disposable lab coats):

    • Carefully remove contaminated PPE to avoid skin contact.

    • Place all contaminated solid waste into a designated, clearly labeled hazardous solid waste container.

  • Empty Containers:

    • "Empty" containers that previously held 1-Methyl-2-(piperidin-2-yl)-1H-indole should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for empty chemical containers.

  • Licensed Waste Disposal Service: The ultimate disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole must be handled by a licensed professional waste disposal company.[2][12]

  • Documentation: Complete all required waste disposal forms and documentation accurately and in compliance with your institution's and local regulatory requirements.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[2]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels.[2]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.[2]

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole.

DisposalWorkflow Disposal Decision Workflow for 1-Methyl-2-(piperidin-2-yl)-1H-indole cluster_assessment Initial Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_final Final Disposition Start Waste Generated: 1-Methyl-2-(piperidin-2-yl)-1H-indole WasteForm Identify Waste Form Start->WasteForm PureLiquid Pure Compound or Solution WasteForm->PureLiquid Liquid or Solution Rinsate Solvent Rinsate WasteForm->Rinsate Contaminated Rinsate ContaminatedSolids Contaminated Labware, PPE, Spill Debris WasteForm->ContaminatedSolids Solid LiquidCollection Collect in Labeled, Compatible Liquid Hazardous Waste Container PureLiquid->LiquidCollection Rinsate->LiquidCollection Storage Store Waste in Designated Satellite Accumulation Area LiquidCollection->Storage SolidCollection Collect in Labeled, Solid Hazardous Waste Container ContaminatedSolids->SolidCollection SolidCollection->Storage Pickup Arrange for Pickup by Licensed Waste Disposal Service Storage->Pickup

Caption: Disposal Decision Workflow for 1-Methyl-2-(piperidin-2-yl)-1H-indole.

VI. Causality Behind Procedural Choices
  • Segregation of Waste: The inferred reactivity of the piperidine moiety with strong acids and oxidizing agents necessitates segregation to prevent potentially violent reactions in the waste container.[9][12]

  • Use of Non-Combustible Absorbents: The potential flammability of the compound makes the use of combustible materials for spill cleanup a fire hazard.[2]

  • Triple Rinsing of Containers: This procedure is a standard practice to ensure that empty containers are decontaminated to a level where they no longer pose a significant chemical hazard.[2]

  • Licensed Waste Disposal: The complex nature of this heterocyclic amine and its potential environmental toxicity necessitate disposal via high-temperature incineration by a licensed facility to ensure complete destruction and prevent environmental contamination.[1][12]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 1-Methyl-2-(piperidin-2-yl)-1H-indole, upholding the principles of laboratory safety and regulatory compliance.

References

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • ResearchGate. (n.d.). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • PubChem. (n.d.). 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. PubChem. [Link]

  • MDPI. (2025, April 2). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Cardiff University. (2022, August 25). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA. [Link]

  • World Scientific News. (2024, January 18). Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Innoscience. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Innoscience. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. ResearchGate. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • ResearchGate. (n.d.). APEX reactions of N-methylindole (1a) and N-methylpyrrole (4c) with 3,3. ResearchGate. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Antibodies. (n.d.). 4-Piperidinopiperidine. Antibodies. [Link]

  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. [Link]

  • PubChem. (n.d.). 3-(1-methyl-2-pyrrolidinyl)-1H-Indole. PubChem. [Link]

  • EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. EPA. [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. NICNAS. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-Methyl-2-(piperidin-2-yl)-1H-indole

The core principle of our approach is risk mitigation through a multi-barrier system, where Personal Protective Equipment (PPE) is the final and most critical line of defense for the operator. Part 1: Hazard Identificati...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of our approach is risk mitigation through a multi-barrier system, where Personal Protective Equipment (PPE) is the final and most critical line of defense for the operator.

Part 1: Hazard Identification and Risk Assessment

Understanding the "why" behind each safety measure is paramount. The structure of 1-Methyl-2-(piperidin-2-yl)-1H-indole contains two key pharmacologically active heterocycles:

  • Indole Ring: Indole and its derivatives are ubiquitous in biologically active compounds and can interact with various physiological pathways.[1] Some indole derivatives are known skin, eye, and respiratory irritants.[2]

  • Piperidine Ring: Piperidine is a cyclic amine that is corrosive and can be toxic if ingested, inhaled, or absorbed through the skin.[3] It can cause severe skin burns and eye damage.[4]

Given these structural alerts, we must assume the compound is, at a minimum, a potent irritant and potentially toxic. The primary routes of exposure to mitigate are inhalation (especially if a powder), dermal contact, and ocular contact.

Potential Hazard Basis for Assessment (Based on Structural Analogs) Primary Exposure Route
Acute Toxicity Piperidine has moderate acute oral, dermal, and inhalation toxicity.[3]Ingestion, Skin Contact, Inhalation
Skin Irritation/Corrosion Both indole and piperidine derivatives can cause skin irritation.[2][5] Piperidine itself is classified as causing severe skin burns.[4]Skin Contact
Serious Eye Damage/Irritation Indole derivatives are known to cause serious eye irritation.[2] Piperidine can cause severe eye damage.[4]Eye Contact
Respiratory Irritation Volatile amines and fine powders of indole derivatives can cause respiratory irritation.[2][6]Inhalation

Part 2: The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the scale and nature of the operation. The following table outlines the recommended PPE ensemble.

Operation Scale Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) Certified Chemical Fume HoodChemical-resistant gloves (Nitrile, double-gloved recommended)[7]Tightly fitting safety goggles with side-shields[8]Long-sleeved lab coat, fully buttonedNot typically required if handled exclusively in a fume hood.
Medium Scale (1-20g) Certified Chemical Fume HoodChemical-resistant gloves (Nitrile or Neoprene, double-gloved)Chemical safety goggles and a full-face shield[9]Chemical-resistant apron over a lab coatNIOSH-approved respirator with an organic vapor cartridge may be necessary if there's any risk of aerosolization outside of the hood.[10]
Large Scale (>20g) Certified Chemical Fume Hood or GloveboxHeavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile)Full-face shield worn over chemical safety gogglesImpervious chemical-resistant suit or coveralls[11]A powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA) should be considered.[9][12]

Causality Behind PPE Choices:

  • Double-Gloving: The outer glove absorbs the initial contamination, while the inner glove provides secondary protection during the doffing (removal) process, minimizing the risk of skin contact.

  • Nitrile Gloves: These offer good resistance to a wide range of chemicals and are a standard for laboratory use. However, for prolonged handling or with aggressive solvents, consulting a glove compatibility chart is essential.

  • Face Shield over Goggles: While goggles protect the eyes, a face shield provides an additional barrier against splashes for the entire face, which is critical during larger-scale operations where the risk of a significant splash is higher.[13]

Part 3: Procedural Guidance for Safe Handling

A disciplined workflow is essential to ensure safety from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[14]

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood before handling the compound.

    • Prepare a dedicated, labeled hazardous waste container for solid and liquid waste.[7][10]

  • Donning PPE:

    • Put on the inner layer of gloves.

    • Don the lab coat or chemical-resistant suit.

    • Don safety goggles and face shield (if required).

    • Don the outer layer of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Weighing (Solid): If the compound is a solid, handle it with extreme care to avoid generating dust. Use a spatula to gently transfer the material. An anti-static weighing dish can help prevent dispersal.

    • Dissolving: When dissolving, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • Transfers: Use a pipette or cannula for liquid transfers. Never pour directly from a large container to a small one if it can be avoided.

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate any surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.[10]

    • With the outer gloves still on, wipe them down.

    • Remove the outer gloves by peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.[10]

    • Remove the face shield and goggles.

    • Remove the lab coat or suit, turning it inside out as you remove it.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[4]

Workflow Visualization

The following diagram outlines the logical flow for safely handling 1-Methyl-2-(piperidin-2-yl)-1H-indole.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase RiskAssessment 1. Risk Assessment (Review SDS/Analogs) AreaPrep 2. Designate & Prepare Fume Hood Area RiskAssessment->AreaPrep WastePrep 3. Prepare Labeled Hazardous Waste Container AreaPrep->WastePrep PPEDon 4. Don PPE (Double Glove, Goggles, Coat) WastePrep->PPEDon Handling 5. Chemical Handling (Weighing/Transfers) PPEDon->Handling Decon 6. Decontaminate Work Surface Handling->Decon PPEDoff 7. Doff PPE (Outer->Inner Gloves) Decon->PPEDoff WasteDispose 8. Secure & Store Hazardous Waste PPEDoff->WasteDispose HandWash 9. Wash Hands Thoroughly WasteDispose->HandWash

Caption: Workflow for Safe Handling of Heterocyclic Amines.

Part 4: Spill and Disposal Plans

Emergency Spill Procedures:

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[7]

  • Assess: If the spill is large or you feel it is unsafe to clean up, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain (for small spills): If the spill is small and contained within the fume hood, ensure you are wearing the appropriate PPE.

    • Liquid Spill: Absorb the spill with an inert material like vermiculite or a chemical absorbent pad.[7]

    • Solid Spill: Gently cover the spill with absorbent pads to prevent aerosolization. Carefully scoop the material and contaminated absorbent into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[10]

Waste Disposal Plan:

All materials contaminated with 1-Methyl-2-(piperidin-2-yl)-1H-indole must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, pipette tips, and empty containers must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[10]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous liquid waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[10]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, which will use a licensed professional waste disposal service.[8][10] Never dispose of this chemical down the drain or in regular trash.[7]

By adhering to these rigorous procedures, researchers can confidently and safely work with 1-Methyl-2-(piperidin-2-yl)-1H-indole, ensuring personal safety and the integrity of their research environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Antibodies. (n.d.). 4-Piperidinopiperidine.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols.
  • Bio-protocol. (2025, November 5). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography.
  • PMC. (n.d.). Sustainable Personal Protective Clothing for Healthcare Applications: A Review.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ACS Nano. (2020, August 31). Sustainable Personal Protective Clothing for Healthcare Applications: A Review.
  • PubChem. (n.d.). 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole.
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  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
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  • ChemicalBook. (2025, July 5). 1-Methyl-2-piperidinemethanol - Safety Data Sheet.
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